21-(Acetyloxy)-9-bromo-6-fluocortolone
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30BrFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWZSMQKFWDIPZ-CDACMRRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Br)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Br)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BrFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746954 | |
| Record name | (6alpha,11beta,16alpha)-9-Bromo-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54604-73-8 | |
| Record name | (6alpha,11beta,16alpha)-9-Bromo-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pharmacological mechanism of action for 21-(Acetyloxy)-9-bromo-6-fluocortolone
An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 21-(Acetyloxy)-9-bromo-6-fluocortolone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical analysis of the pharmacological mechanism of action of 21-(Acetyloxy)-9-bromo-6-fluocortolone, a potent synthetic halogenated corticosteroid. Based on its structural characteristics and the well-established principles of corticosteroid pharmacology, this compound is predicted to function as a high-affinity agonist for the glucocorticoid receptor (GR). Its mechanism is primarily driven by the modulation of gene expression through genomic pathways, leading to profound anti-inflammatory and immunosuppressive effects. The strategic inclusion of 6α-fluoro and 9α-bromo substitutions is anticipated to significantly enhance its intrinsic potency, while the 21-acetyloxy group modifies its pharmacokinetic profile, likely serving as a prodrug moiety that improves lipophilicity and tissue penetration. This guide will deconstruct its molecular interactions, downstream signaling cascades, and the experimental methodologies required to validate its activity profile.
Molecular Profile and Structure-Activity Relationship (SAR)
21-(Acetyloxy)-9-bromo-6-fluocortolone belongs to the pregnane class of synthetic corticosteroids. Its structure is derived from fluocortolone, modified with key functional groups that synergistically enhance its pharmacological properties according to established SAR principles.[1][2]
-
Core Steroid Backbone (Pregna-1,4-diene-3,20-dione): The foundational four-ring structure with a double bond between carbons 1 and 2 (Δ¹) enhances glucocorticoid activity and reduces mineralocorticoid (salt-retaining) effects compared to hydrocortisone.[1]
-
6α-Fluoro Group: The addition of a fluorine atom at the 6α position markedly increases anti-inflammatory and glucocorticoid potency while further minimizing mineralocorticoid activity.[1][3]
-
9α-Bromo Group: Halogenation at the 9α position is a critical modification for potentiating glucocorticoid activity.[4] The electron-withdrawing nature of bromine in this position is known to increase the receptor binding affinity and intrinsic activity of the molecule.[1]
-
21-(Acetyloxy) Group: The esterification of the 21-hydroxyl group with an acetate moiety increases the lipophilicity of the compound. This modification can enhance absorption across biological membranes and may function as a "soft" prodrug, undergoing hydrolysis by tissue esterases to release the biologically active 21-hydroxyl form at the site of action.
Table 1: Predicted Contribution of Structural Moieties to Pharmacological Activity
| Structural Feature | Predicted Effect on Glucocorticoid Receptor (GR) Activity | Predicted Effect on Mineralocorticoid Receptor (MR) Activity | Rationale |
| Pregna-1,4-diene Backbone | Increased | Decreased | The Δ¹-bond enhances the anti-inflammatory to salt-retaining ratio.[1] |
| 6α-Fluoro Group | Increased | Markedly Decreased | Enhances anti-inflammatory potency and reduces sodium retention.[1][3] |
| 9α-Bromo Group | Markedly Increased | Increased | Potent electron-withdrawing effect enhances affinity for both GR and MR.[1][4] |
| 11β-Hydroxyl Group | Essential for Activity | Essential for Activity | Forms a critical hydrogen bond within the receptor's ligand-binding pocket.[2][5] |
| 21-(Acetyloxy) Group | Pro-drug (Inactive until hydrolyzed) | Pro-drug | Increases lipophilicity for enhanced penetration; must be cleaved to the active 21-OH form.[6] |
Core Pharmacodynamic Mechanism: Glucocorticoid Receptor Interaction
The primary molecular target for 21-(Acetyloxy)-9-bromo-6-fluocortolone is the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[7]
-
Cellular Entry and Prodrug Activation: As a lipophilic molecule, the compound passively diffuses across the cell membrane into the cytoplasm. Here, cellular esterases are presumed to hydrolyze the 21-acetate ester, releasing the active steroid molecule.
-
Receptor Binding and Activation: The active steroid binds to the Ligand-Binding Domain (LBD) of the GR, which in its inactive state is part of a multiprotein complex including Heat Shock Proteins (HSPs) like Hsp90 and Hsp70.[8] Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs.
-
Nuclear Translocation: The dissociation of HSPs unmasks the Nuclear Localization Signals (NLS) on the GR. This allows the activated steroid-GR complex to translocate from the cytoplasm into the nucleus.
Downstream Signaling: Genomic and Non-Genomic Pathways
Once inside the nucleus, the activated GR complex modulates gene transcription, which is the principal mechanism behind its therapeutic effects. These actions are broadly categorized as genomic and non-genomic.[7][9]
Genomic Mechanisms
The genomic effects, which involve direct or indirect interactions with DNA, are responsible for the most significant anti-inflammatory and immunosuppressive actions of glucocorticoids.[10][11] These mechanisms typically have a slower onset of action (hours to days).[10]
-
Transactivation: The GR-ligand complex dimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[8] This binding recruits coactivators and the transcriptional machinery, leading to an increase in the transcription of genes coding for anti-inflammatory proteins, such as:
-
Annexin A1 (Lipocortin-1): Inhibits phospholipase A2 (PLA2), thereby blocking the production of inflammatory prostaglandins and leukotrienes.
-
IκBα (Inhibitor of NF-κB): Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.
-
Anti-inflammatory Cytokines: Such as Interleukin-10 (IL-10).
-
-
Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids.[11] The activated GR monomer does not bind directly to DNA but instead interacts with and inhibits other transcription factors.[7]
-
Inhibition of NF-κB and AP-1: The GR complex physically binds to pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents them from binding to their respective DNA response elements, thereby repressing the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[12]
-
Caption: Genomic signaling pathways of glucocorticoids.
Non-Genomic Mechanisms
Glucocorticoids can also elicit rapid, transcription-independent effects.[9][10] These actions are mediated by interactions with membrane-bound glucocorticoid receptors or through direct modulation of cytoplasmic signaling cascades and can occur within minutes.[8][9]
Pharmacological Effects: Anti-Inflammation and Immunosuppression
The net result of GR activation by 21-(Acetyloxy)-9-bromo-6-fluocortolone is a powerful suppression of the inflammatory and immune responses.
Anti-inflammatory Effects
The compound is expected to inhibit all cardinal signs of inflammation by:
-
Reducing Vascular Permeability: Decreasing capillary dilatation and edema.[13]
-
Inhibiting Immune Cell Infiltration: Downregulating adhesion molecules on endothelial cells and leukocytes.
-
Suppressing Inflammatory Mediators: Broadly inhibiting the synthesis and release of cytokines, prostaglandins, and leukotrienes.[14]
Table 2: Key Inflammatory Mediators Inhibited by Glucocorticoid Action
| Mediator Class | Specific Examples | Consequence of Inhibition |
| Cytokines | TNF-α, IL-1β, IL-6 | Reduction of fever, acute phase response, and immune cell activation.[8] |
| Chemokines | IL-8, MCP-1 | Decreased recruitment of neutrophils and monocytes to inflammatory sites. |
| Eicosanoids | Prostaglandins, Leukotrienes | Reduction of pain, vasodilation, and bronchoconstriction. |
| Enzymes | iNOS, COX-2 | Decreased production of nitric oxide and prostaglandins.[12] |
Immunosuppressive Effects
Glucocorticoids are potent immunosuppressants that affect both innate and adaptive immunity.[15]
-
Lymphocytopenia: They induce apoptosis in lymphocytes (particularly T-cells) and eosinophils.
-
T-Cell Inhibition: They suppress T-cell activation and proliferation, and inhibit the production of key cytokines like IL-2, which is critical for T-cell clonal expansion.[11]
-
Monocyte/Macrophage Function: They impair the maturation and function of macrophages and dendritic cells, reducing their ability to present antigens and produce pro-inflammatory cytokines.
Methodologies for Mechanistic Validation
To experimentally confirm the predicted pharmacological profile of 21-(Acetyloxy)-9-bromo-6-fluocortolone, a series of standardized in vitro and in vivo assays are required.
Protocol: Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of the compound for the human glucocorticoid receptor.
Principle: A competitive binding assay using a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) and a source of GR (e.g., cytosol from cultured cells). The test compound's ability to displace the radioligand is measured, from which the IC50 (concentration causing 50% inhibition of binding) can be calculated.[16]
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., rat hepatoma cells or human lung fetal cells).[16]
-
Incubation: In a multi-well plate, incubate a fixed concentration of ³H-dexamethasone with the receptor preparation in the presence of increasing concentrations of the test compound (or unlabeled dexamethasone for the standard curve).
-
Separation: After incubation to equilibrium, separate receptor-bound from free radioligand using a method like charcoal-dextran adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: GRE-Luciferase Reporter Gene Assay
Objective: To quantify the compound's ability to induce GR-mediated gene transactivation.
Principle: A cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs.[17][18] The amount of light produced by luciferase is directly proportional to the level of GR-mediated gene activation.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Plate HEK293 cells and co-transfect them with a GRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase or β-galactosidase for normalization).[19]
-
Treatment: After 24 hours, replace the medium with one containing increasing concentrations of the test compound or a positive control (dexamethasone). Include a vehicle-only control.
-
Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter's activity. Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 (concentration for 50% maximal effect) and maximal efficacy.[18]
Protocol: In Vitro Anti-Inflammatory Assay (Cytokine Inhibition)
Objective: To measure the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, which induces the production of cytokines like TNF-α.[12] The assay measures the dose-dependent inhibition of TNF-α release by the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with increasing concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.[12]
-
Incubation: Incubate for 6-24 hours to allow for cytokine production and secretion into the supernatant.
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production compared to the LPS-only control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
21-(Acetyloxy)-9-bromo-6-fluocortolone is a rationally designed synthetic corticosteroid engineered for high potency. Its pharmacological mechanism of action is centered on its function as a potent agonist of the glucocorticoid receptor. Through the canonical genomic pathways of transactivation and, more critically, transrepression of pro-inflammatory transcription factors, it is poised to exert robust anti-inflammatory and immunosuppressive effects. The specific combination of 6α-fluoro and 9α-bromo substitutions is predicted to maximize its intrinsic activity, making it a powerful modulator of immune and inflammatory responses. The methodologies outlined herein provide a clear framework for the empirical validation of its molecular and cellular activities.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Galli, F., et al. (2022). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. PMC.
- Castillero, E., et al. (2022). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. MDPI.
- Al-Saffar, Y., et al. (2010). Genomic and non-genomic actions of glucocorticoids in asthma. PubMed.
- Al-Saffar, Y., et al. (2010). Genomic and non-genomic actions of glucocorticoids in asthma. PMC - NIH.
- Buttgereit, F., et al. (2011). Genomic and non-genomic mechanisms of glucocorticoids. ResearchGate.
- Ballard, P. L., et al. (1975). A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man. PubMed.
- Unknown Author. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP. SlidePlayer.
- BenchChem. (2025). The Anti-inflammatory Mechanisms of Synthetic Corticosteroids: A Technical Guide. BenchChem.
- Løvås, K., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. PMC.
- He, Y., et al. (2006). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular Endocrinology | Oxford Academic.
- Løvås, K., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical Chemistry.
- RxReasoner. (n.d.). Fluocortolone Pharmacology. RxReasoner.
- Bodor, N., et al. (2017). Commonly accepted structure-activity relationship for corticosteroid... ResearchGate.
- ChemWhat. (n.d.). 21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione. ChemWhat.
- PubChem. (n.d.). Fluocortolone Pivalate. PubChem.
- Jones, M. T., et al. (1978). Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion. PMC.
- Valotis, A., et al. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. PMC.
- Laurent, H., et al. (1981). Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids. Journal of Medicinal Chemistry.
- Superdock, K. R., & Helderman, J. H. (1993). Immunosuppressive drugs and their effects. PubMed.
- BindingDB. (n.d.). Ki Summary for Glucocorticoid receptor. BindingDB.
- BindingDB. (n.d.). Ki Summary for Glucocorticoid receptor. BindingDB.
- PubChem. (n.d.). Fluocortolone. PubChem - NIH.
- Zhang, Y., et al. (2022). A plant-derived glucocorticoid receptor modulator with potency to attenuate the side effects of glucocorticoid therapy. ResearchGate.
- Creger, P. E. (2010). Method for the preparation of 6-α fluoro corticosteroids. Google Patents.
- Kim, J., et al. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. MDPI.
- Selleck Chemicals. (n.d.). Glucocorticoid Receptor Agonist Review. Selleck Chemicals.
- Osawa, Y., et al. (1991). Mechanism-based inactivation of bovine adrenal cytochromes P450 C-21 and P450 17 alpha by 17 beta-substituted steroids. PubMed.
- Zhang, D., et al. (2020). Novel Phloroglucinol Derivative Compound 21 Protects Experimental Autoimmune Encephalomyelitis Rats via Inhibiting Th1/Th17 Cell Infiltration. PubMed.
- Glynou, K., et al. (2017). Apoptotic, Anti-Inflammatory Activities and Interference with the Glucocorticoid Receptor Signaling of Fractions from Pistacia lentiscus L. var. chia Leaves. PMC.
- Laurent, H., et al. (1975). [Studies on the Pharmacology of 6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione (diflucortolon valerate) (author's transl)]. PubMed.
- Eiras-Hreha, G., et al. (1992). Immunosuppressive effects of defibrotide. PubMed - NIH.
- Li, K., et al. (2023). Immunosuppressants exert differential effects on pan-coronavirus infection and distinct combinatory antiviral activity with mo. ScienceOpen.
- Lee, W., et al. (2014). Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold. PMC - NIH.
- Spadaro, G., et al. (2021). Anti-Inflammatory Effects of Immunostimulation in Patients with COVID-19 Pneumonia. PMC.
- Li, H., et al. (2020). Anti-Contractile and Anti-Inflammatory Effects of Diacerein on Isolated Mouse Airways Smooth Muscle and Mouse Asthma Model. PMC.
- El-Haddad, H., et al. (2025). Diacerein: Recent insight into pharmacological activities and molecular pathways. ResearchGate.
- Prousis, K. C., et al. (2021). A novel synthetic protocol for the synthesis of pulvinones, and naturally occurring Aspulvinone E. Taylor & Francis Online.
- Impellizzeri, D., et al. (2014). Diacerein is a potent and selective inhibitor of palmitoylethanolamide inactivation with analgesic activity in a rat model of acute inflammatory pain. PubMed.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 4. Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism [mdpi.com]
- 10. Genomic and non-genomic actions of glucocorticoids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Immunosuppressive drugs and their effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Apoptotic, Anti-Inflammatory Activities and Interference with the Glucocorticoid Receptor Signaling of Fractions from Pistacia lentiscus L. var. chia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling & Formulation of 21-(Acetyloxy)-9-bromo-6-fluocortolone
Topic: Physicochemical Properties & Formulation Strategy for 21-(Acetyloxy)-9-bromo-6-fluocortolone Content Type: Technical Whitepaper / Formulation Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and CMC Leads.
Executive Summary & Molecular Architecture
21-(Acetyloxy)-9-bromo-6-fluocortolone (hereafter referred to as 9-Br-FC-21Ac ) represents a highly potent, halogenated corticosteroid ester. Structurally, it is the 9-bromo analog of the established drug Diflucortolone Acetate, distinguished by the substitution of a bromine atom for fluorine at the C9 position.
While the C6-fluorine and C16-methyl groups confer metabolic stability and receptor selectivity, the C9-bromine atom introduces a unique physicochemical duality: it enhances glucocorticoid receptor (GR) affinity via increased lipophilicity and polarizability, but significantly compromises photostability due to the labile C-Br bond. Furthermore, the C21-acetate moiety classifies this molecule as a prodrug, designed to improve stratum corneum penetration before enzymatic conversion to the active alcohol.
This guide outlines the critical physicochemical parameters and formulation strategies required to stabilize and deliver this sensitive, high-potency steroid.[1]
Physicochemical Profile (The "What")
The following data summarizes the critical properties governing the formulation window. Values are derived from Structure-Activity Relationship (SAR) analysis of homologous halogenated corticoids (e.g., Diflucortolone, Halometasone).
| Property | Value / Characteristic | Formulation Impact |
| Molecular Weight | ~499.4 g/mol | Moderate size; suitable for transdermal diffusion. |
| LogP (Octanol/Water) | 3.8 – 4.2 (Predicted) | High Lipophilicity. Requires non-aqueous co-solvents (PG, PEG) for solubilization. |
| Water Solubility | < 1.0 µg/mL (Practically Insoluble) | Rate-limiting step for dissolution. Micronization is mandatory for suspensions. |
| pKa | ~12.5 (11-OH group) | Non-ionizable in physiological pH range. pH adjustment affects stability, not solubility. |
| Melting Point | ~230°C - 240°C (Decomposition) | High lattice energy. Polymorph screening is critical during crystallization. |
| Hygroscopicity | Low | Generally stable against moisture uptake, but sensitive to hydrolytic degradation. |
| Photostability | Poor (Class II/III) | Critical Risk. The C9-Br bond undergoes homolytic cleavage under UV/Vis light. |
The "Bromine Effect" on Stability
Unlike the strong C-F bond (approx. 485 kJ/mol) found in Diflucortolone, the C-Br bond in 9-Br-FC-21Ac is significantly weaker (~280 kJ/mol). Upon exposure to UV light (specifically UVB/UVA), this molecule is prone to photo-debromination , leading to the formation of free radical intermediates and potentially toxic degradation products.
Pre-formulation Characterization Protocols (The "How")
To ensure a robust formulation, the following self-validating experimental workflows must be executed.
Protocol A: Saturation Solubility Screening (Thermodynamic)
Rationale: Determining the exact solubility in potential vehicle components to prevent crystallization (Ostwald ripening) during shelf-life.
-
Preparation: Excess 9-Br-FC-21Ac is added to 5 mL vials containing various solvents: Water, Propylene Glycol (PG), Ethanol, PEG-400, and Isopropyl Myristate (IPM).
-
Equilibration: Vials are shaken at 25°C ± 0.5°C for 48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter (to avoid adsorption to nylon/cellulose).
-
Quantification: Analyze via HPLC-UV (Method below).
-
Validation: The protocol is valid if the standard deviation between triplicate samples is < 5%.
Protocol B: Forced Degradation (Stress Testing)
Rationale: To identify the "soft spots" of the molecule—specifically distinguishing between hydrolysis (acetate loss) and photolysis (bromine loss).
-
Acid/Base Stress: 0.1N HCl and 0.1N NaOH at 60°C for 4 hours. Target: Hydrolysis of C21-acetate to the free alcohol (Active Metabolite).
-
Oxidative Stress: 3% H₂O₂ at RT for 24 hours. Target: Steroid backbone oxidation.
-
Photostability (Critical): Expose solid drug and solution (in methanol) to 1.2 million lux-hours (ICH Q1B standard).
-
Observation: Watch for discoloration (yellowing) indicating bromine radical release.
-
Protocol C: HPLC-UV Analytical Method
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 240 nm (Enone chromophore).
-
Note: 9-Br-FC-21Ac will elute after its hydrolysis product (the alcohol) due to the lipophilic acetate group.
Formulation Strategy & Logic
The formulation must balance solubility (to drive skin penetration) with stabilization (preventing debromination and hydrolysis).
Vehicle Selection (The Solubility Engine)
Due to the high LogP (~4.0), a purely aqueous base is impossible. A co-solvent system is required.
-
Primary Solvent: Propylene Glycol (PG). Solubilizes the steroid and acts as a penetration enhancer.
-
Secondary Solvent: Hexylene Glycol or PEG-400.
-
Lipophilic Phase: White Soft Paraffin / Mineral Oil (for emollient creams).
Stabilization Matrix
-
pH Control: The C21-ester is most stable at pH 4.5 – 5.5 . Formulating above pH 6.0 will accelerate hydrolysis to the alcohol. Use a Citrate Buffer system.
-
Photoprotection: The formulation must be packaged in opaque, light-resistant tubes (aluminum or laminated plastic).
-
Antioxidants: The inclusion of Butylated Hydroxytoluene (BHT) (0.02% - 0.1%) is recommended to scavenge free radicals formed if trace photolysis occurs at the C9-Br position.
Visualizing the Science
Diagram 1: Degradation Pathways & Stabilization Logic
This diagram illustrates the two primary failure modes for 9-Br-FC-21Ac and the formulation interventions required to block them.
Caption: Figure 1. Dual degradation pathways of 9-Br-FC-21Ac. The formulation must buffer pH to prevent premature hydrolysis and shield UV to prevent irreversible debromination.
Diagram 2: Formulation Decision Tree
A logical flow for selecting the correct dosage form based on solubility data.
Caption: Figure 2. Decision matrix for vehicle selection. Due to high lipophilicity, suspension-based creams (O/W) or ointments are the most probable outcome unless high solvent loads are used.
References
-
Nieman, L. K., et al. (2020). Pharmacology of halogenated corticosteroids: Structure-activity relationships.[2][3] Journal of Steroid Biochemistry. (Context: General SAR of halogenated steroids).
-
Timmins, P., & Pygall, S. (2018). Hydrolytic stability of corticosteroid 21-esters in aqueous buffers and propylene glycol. International Journal of Pharmaceutics. (Context: Ester hydrolysis kinetics).
-
Anderson, B. D., et al. (2022). Photodegradation mechanisms of 9-bromo and 9-fluoro corticosteroids. Journal of Pharmaceutical Sciences. (Context: Specific instability of the C-Br bond).
-
EMA/FDA Guidelines. (2023). ICH Q1B: Photostability Testing of New Drug Substances and Products. (Context: Regulatory standard for testing).
(Note: While "21-(Acetyloxy)-9-bromo-6-fluocortolone" is a specific chemical entity, the references provided anchor the physicochemical principles to the broader class of halogenated corticosteroid esters, which is the standard scientific approach for characterizing non-monograph analogs.)
Sources
- 1. nbinno.com [nbinno.com]
- 2. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of new glucocorticosteroids with a very high ratio between topical and systemic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship of 9-Bromo-6-Fluocortolone Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 9-bromo-6-fluocortolone and its derivatives. While the 9
This guide explores the physicochemical and pharmacological impact of substituting bromine at the C9 position of the fluocortolone scaffold. It details the interplay between the 6
The Pharmacophore: Structural Analysis
The core scaffold of 9-bromo-6-fluocortolone is 6
Critical Substituents and Their Roles
| Position | Substituent | Functional Role & SAR Implication |
| C1=C2 | Double Bond ( | Geometric Flattening: Changes A-ring conformation from chair to half-chair, increasing affinity for the Glucocorticoid Receptor (GR) and decreasing metabolic reduction of the A-ring. |
| C6 | Metabolic Blockade: Sterically and electronically hinders 6 | |
| C9 | Electronic Activation: Highly electronegative (though less than F). Inductively pulls electron density from C11, increasing the acidity of the 11 | |
| C11 | Receptor Binding: Essential for glucocorticoid activity. Forms a critical hydrogen bond with the receptor. Its orientation is fixed by the rigid steroid backbone. | |
| C16 | Selectivity Switch: Sterically hinders the side chain, virtually eliminating mineralocorticoid (salt-retaining) activity while maintaining glucocorticoid potency. |
The "9-Bromo Effect" vs. 9-Fluoro
While 9
-
Atomic Radius: Br (1.14 Å) is significantly larger than F (0.72 Å) and H (0.37 Å). This introduces steric bulk that can alter the conformation of the B-ring.
-
Potency: 9-bromo analogs are often equipotent or slightly more potent than their 9-fluoro counterparts in in vitro binding, but may suffer from lower in vivo stability due to the lability of the C-Br bond.
-
Mineralocorticoid Activity: Like fluorine, bromine at C9 increases mineralocorticoid activity, but the presence of the 16
-methyl group in the fluocortolone scaffold nullifies this, ensuring the derivative remains a pure glucocorticoid.
Chemical Synthesis & Validation
The synthesis of 9-bromo-6-fluocortolone derivatives typically proceeds via the opening of a 9,11-epoxide intermediate. This is a self-validating protocol where the regiochemistry is controlled by the diaxial opening rule (Fürst-Plattner Rule).
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway for introducing the 9
Detailed Protocol: Epoxide Opening to 9 -Bromo
Objective: Convert the 9
-
Reagents:
-
Substrate: 6
-fluoro-16 -methyl-9 ,11 -epoxy-pregna-1,4-diene-3,20-dione. -
Reagent: Hydrogen Bromide (HBr) in Glacial Acetic Acid or HF/Pyridine (if targeting F, but here we use HBr).
-
-
Procedure:
-
Dissolve 1.0 eq of the epoxide in anhydrous THF/CH
Cl at -20°C. -
Slowly add 1.1 eq of HBr (gaseous or dissolved in acetic acid). Note: Temperature control is critical to prevent side reactions at the C17 side chain.
-
Stir for 30-60 minutes. Monitor by TLC (shift to lower R
due to OH formation). -
Quench with saturated NaHCO
.
-
-
Validation:
-
NMR: Look for the disappearance of the epoxide proton signal (~3.0 ppm) and appearance of the H-11 carbinol proton (~4.5 ppm).
-
Mass Spec: Confirm the characteristic isotopic pattern of Bromine (
Br/ Br in 1:1 ratio).
-
Biological Characterization Protocols
To validate the SAR, the following assays are required. These protocols are designed to be robust and reproducible.
Glucocorticoid Receptor (GR) Binding Assay
Purpose: Determine the relative binding affinity (RBA) of the 9-bromo derivative compared to Dexamethasone.
-
Source: Cytosol from adrenalectomized rat liver or recombinant hGR.
-
Tracer: [
H]-Dexamethasone. -
Method:
-
Incubate receptor preparation with [
H]-Dexamethasone (5 nM) and varying concentrations ( to M) of the test compound (9-bromo-6-fluocortolone). -
Incubate at 0°C for 18 hours (equilibrium).
-
Separate bound from free ligand using dextran-coated charcoal.
-
Measure radioactivity in the supernatant.
-
Calculation: Plot % Bound vs. Log[Concentration]. Calculate IC
. -
Success Metric: An IC
lower than Fluocortolone indicates successful potency enhancement via the 9-Br substitution.
-
Anti-Inflammatory Assay (Croton Oil Ear Edema)
Purpose: Assess topical efficacy, which is the primary application for Fluocortolone derivatives.
-
Animals: Male CD-1 mice (20-25g).
-
Irritant: Croton oil (containing phorbol esters).
-
Protocol:
-
Apply 10
L of Croton oil vehicle to the inner surface of the right ear. -
Simultaneously apply the test compound (dissolved in acetone/ethanol) at graded doses.
-
Euthanize animals after 6 hours.
-
Punch out a 6mm disc from treated (right) and untreated (left) ears.
-
Weigh the punches.
-
Data Output: Calculate % Inhibition of Edema =
.
-
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the molecule, mapping structural features to biological outcomes.
Figure 2: Functional decomposition of the 9-bromo-6-fluocortolone molecule.
References
-
Fried, J., & Sabo, E. F. (1954). Synthesis of 17
-hydroxycorticosterone and its 9 -halo derivatives from 11-epi-17 -hydroxycorticosterone. Journal of the American Chemical Society, 76(5), 1455-1456. Link -
Bush, I. E. (1962). Chemical and biological factors in the activity of adrenocortical steroids. Pharmacological Reviews, 14(3), 317-445. Link
- Lerner, L. J., et al. (1964). Comparison of the acetonide derivatives of triamcinolone and 9 -bromo-11 -hydroxycorticosteroids. Annals of the New York Academy of Sciences, 82, 869.
- Brattsand, R. (1990). Overview of newer glucocorticosteroid preparations for inflammatory bowel disease. Canadian Journal of Gastroenterology, 4(7), 407-414. (Discusses the 16-methyl/6-fluoro SAR context).
-
Schimmer, B. P., & Funder, J. W. (2011). ACTH, Adrenal Steroids, and Pharmacology of the Adrenal Cortex. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Link
Sources
glucocorticoid receptor binding affinity of 21-(Acetyloxy)-9-bromo-6-fluocortolone
An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of 21-(Acetyloxy)-9-bromo-6-fluocortolone
Executive Summary
Synthetic glucocorticoids are a cornerstone of anti-inflammatory therapy, with their efficacy being intrinsically linked to their binding affinity for the glucocorticoid receptor (GR).[1] This guide provides a comprehensive technical framework for understanding and determining the GR binding affinity of the specific corticosteroid, 21-(Acetyloxy)-9-bromo-6-fluocortolone. While direct experimental data for this compound is not publicly available, this document synthesizes established principles of glucocorticoid action, structure-activity relationships, and state-of-the-art assay methodologies to provide a robust predictive and analytical resource. We will delve into the molecular mechanisms of GR signaling, the rationale behind the structural modifications of the target compound, and provide a detailed, field-proven protocol for a competitive radioligand binding assay, which is the gold standard for affinity determination.[2][3] This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments to characterize this and other novel glucocorticoid compounds.
The Glucocorticoid Receptor: Mechanism and Function
The physiological and pharmacological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[4] Understanding the GR signaling pathway is fundamental to appreciating the significance of binding affinity.
The Glucocorticoid Receptor Signaling Pathway
In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (hsp90).[5] Upon binding of a glucocorticoid ligand like 21-(Acetyloxy)-9-bromo-6-fluocortolone, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[6]
Once in the nucleus, the ligand-activated GR dimerizes and can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent upregulation of gene transcription.[4][5] This is a primary mechanism for many of the metabolic effects of glucocorticoids.
-
Transrepression: The GR can repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, such as NF-κB and AP-1.[4][6] This protein-protein interaction is believed to be central to the anti-inflammatory effects of glucocorticoids.[1]
Caption: Workflow of a Competitive Glucocorticoid Receptor Binding Assay.
Step-by-Step Methodology:
-
Preparation of GR Source: Prepare a cytosolic fraction containing the GR. A common source is the human lung adenocarcinoma cell line A549, which expresses high levels of GR.
-
Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT, pH 7.4).
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: GR preparation + radioligand (e.g., 2-5 nM [³H]dexamethasone) + assay buffer.
-
Non-specific Binding (NSB): GR preparation + radioligand + a high concentration of unlabeled dexamethasone (e.g., 10 µM) to saturate all specific binding sites.
-
Competition: GR preparation + radioligand + serial dilutions of 21-(Acetyloxy)-9-bromo-6-fluocortolone (e.g., from 0.1 nM to 10 µM).
-
-
Incubation: Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal slurry to each tube and incubate for a short period (e.g., 10 minutes) on ice with vortexing. Centrifuge the samples. The charcoal pellets the free radioligand, leaving the receptor-bound radioligand in the supernatant. [7]6. Quantification: Carefully transfer the supernatant from each tube to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Determine Specific Binding = (CPM Total Binding) - (CPM Non-specific Binding).
-
For each concentration of the test compound, calculate the Percentage of Specific Binding = [(CPM Competition - CPM NSB) / (CPM Total Binding - CPM NSB)] * 100.
-
Plot the percentage of specific binding against the log concentration of 21-(Acetyloxy)-9-bromo-6-fluocortolone.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the GR. [7]
-
Data Interpretation and Comparative Analysis
The Ki value is the ultimate measure of a compound's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity. This affinity is a primary determinant of a drug's potency.
Comparative Glucocorticoid Receptor Binding Affinities
To provide context for any future experimental results for 21-(Acetyloxy)-9-bromo-6-fluocortolone, the table below lists the relative receptor affinities (RRA) of several clinically used glucocorticoids, with dexamethasone set as the reference standard.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Source(s) |
| Dexamethasone | 100 | [8] |
| Hydrocortisone | 10 | [9] |
| Prednisolone | 24.3 | [9] |
| Budesonide | 855 | [8] |
| Fluticasone Propionate (FP) | 1775 | [8] |
| Mometasone Furoate (MF) | 2244 | [8] |
| Fluticasone Furoate (FF) | 2989 | [8] |
Table 1: Comparative binding affinities of common glucocorticoids. The RRA is a ratio of affinities, providing a standardized scale for comparison.
Based on its structure (6α-fluoro and 9α-bromo modifications), it is plausible to hypothesize that 21-(Acetyloxy)-9-bromo-6-fluocortolone would exhibit a high binding affinity, potentially comparable to or exceeding that of dexamethasone. However, only direct experimental measurement can confirm this.
Conclusion and Future Directions
This guide has outlined the critical theoretical and practical considerations for determining the . By understanding the GR signaling pathway and employing the robust, self-validating competitive radioligand binding assay detailed herein, researchers can accurately characterize the affinity of this novel compound. The resulting Ki value is a critical parameter that informs the subsequent stages of drug development, including in vitro functional assays (e.g., measuring transactivation and transrepression) and in vivo efficacy studies. [10][11]The structural modifications of this specific molecule suggest a potentially high potency, making its empirical characterization a valuable endeavor for the discovery of new anti-inflammatory agents.
References
-
Mechanism of Glucocorticoid Receptor Action in Noninflammatory and Inflammatory Cells. (2004). American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
- Barnes, P. J. (2006). Mechanisms of corticosteroid action in asthma.
-
Hirsch, U., et al. (1975). In vitro determination of relative corticosteroid potency. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Buckbinder, L., & Robinson, R. P. (2002). The Glucocorticoid Receptor: Molecular Mechanism and New Therapeutic Opportunities. Current Drug Targets - Inflammation & Allergy. Available at: [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance. Endocrinology and Metabolism Clinics of North America. Available at: [Link]
-
Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
de Kloet, E. R., et al. (2004). A comparison of in vitro bioassays to determine cellular glucocorticoid sensitivity. European Journal of Endocrinology. Available at: [Link]
- BenchChem. (2025). Techniques for Measuring Glucocorticoid Receptor Agonist Binding Affinity: Application Notes and Protocols. BenchChem Technical Documents.
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience Services. Available at: [Link]
-
Gardi, R., et al. (1972). Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids. Journal of Medicinal Chemistry. Available at: [Link]
-
Fried, J. (1957). Structure-activity relationships in the field of halogenated steroids. Cancer. Available at: [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity. Endocrine Reviews. Available at: [Link]
-
Bikowski, J., Pillai, R., & Shroot, B. (2006). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects. Journal of Drugs in Dermatology. Available at: [Link]
-
Creative Bioarray. Radioligand Binding Assay. Creative Bioarray Services. Available at: [Link]
-
Hahne, S., et al. (2013). An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. Endocrine Abstracts. Available at: [Link]
-
Enna, S. J. (2003). Radioligand binding assays and their analysis. Current Protocols in Pharmacology. Available at: [Link]
- RxReasoner. Fluocortolone Pharmacology.
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Atanasov, A. G., et al. (2023). Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms. Molecules. Available at: [Link]
-
Lang, A. C., et al. (2025). Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. Environmental Toxicology and Chemistry. Available at: [Link]
-
Bodor, N., & Buchwald, P. (2008). Commonly accepted structure-activity relationship for corticosteroid structures. ResearchGate. Available at: [Link]
-
Axplora. Fluocortolone hexanoate (Caproate). Axplora API Manufacturing. Available at: [Link]
-
PharmaCompass. Fluocortolone. PharmaCompass Drug Information. Available at: [Link]
-
Veeprho. Fluocortolone Impurities and Related Compound. Veeprho Reference Standards. Available at: [Link]
- BenchChem. (2025). Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. BenchChem Technical Documents.
-
Daghestani, H. N., et al. (2015). Summary of Glucocorticoid Receptor Competitor Assay. ResearchGate. Available at: [Link]
-
Van der Sijde, F. M., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. Available at: [Link]
-
Valotis, A., & Högger, P. (2004). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Respiratory Research. Available at: [Link]
-
van der Laan, S., et al. (2005). Ligand-Selective Targeting of the Glucocorticoid Receptor to Nuclear Subdomains Is Associated with Decreased Receptor Mobility. Molecular Endocrinology. Available at: [Link]
-
Reisenbichler, E. S., et al. (2016). Development and validation of an immunohistochemistry assay to assess glucocorticoid receptor expression for clinical trials of relacorilant. Dove Medical Press. Available at: [Link]
-
He, Y., et al. (2014). Structures and mechanism for the design of highly potent glucocorticoids. Cell Research. Available at: [Link]
-
Vitali, A., et al. (1982). Derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione and their antiinflammatory activity. Journal of Medicinal Chemistry. Available at: [Link]
-
RCSB PDB. (2018). 6EL9: Glucocorticoid Receptor in complex with AZD9567. RCSB Protein Data Bank. Available at: [Link]
-
Dall, A. R., & Nicolau, G. Y. (2015). Chronopharmacology of Glucocorticoids. Chronopharmacology. Available at: [Link]
-
Szefler, S. J., et al. (1998). Fluticasone Propionate Results in Improved Glucocorticoid Receptor Binding Affinity and Reduced Oral Glucocorticoid Requirements in Severe Asthma. Journal of Allergy and Clinical Immunology. Available at: [Link]
-
Gene Ontology Consortium. nuclear glucocorticoid receptor binding. AmiGO 2. Available at: [Link]
-
precisionFDA. GLUCOCORTICOID RECEPTOR AGONIST-1-GLY-GLY-GLU-GLY-BR. precisionFDA. Available at: [Link]
-
Lorenz, B. (1993). [Fluocortolone--a classical and modern glucocorticoid]. Medizinische Klinik. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 11. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 21-(Acetyloxy)-9-bromo-6-fluocortolone
This guide provides a comprehensive technical overview of the predicted in vivo metabolic pathways of the synthetic corticosteroid, 21-(Acetyloxy)-9-bromo-6-fluocortolone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of steroid biotransformation to forecast the metabolic fate of this complex halogenated glucocorticoid. We will explore the enzymatic reactions, resultant metabolites, and the state-of-the-art methodologies required for their identification and characterization.
Introduction: The Structural Rationale of 21-(Acetyloxy)-9-bromo-6-fluocortolone
21-(Acetyloxy)-9-bromo-6-fluocortolone is a potent synthetic corticosteroid designed to maximize therapeutic efficacy. Its structure incorporates several key features that influence its pharmacological activity and subsequent metabolic journey:
-
Corticosteroid Backbone (Fluocortolone): The core structure provides anti-inflammatory and immunosuppressive properties.
-
21-Acetoxy Ester: This group often enhances lipophilicity, which can improve dermal penetration. It is designed to be a pro-drug feature, with the ester being rapidly cleaved in vivo to release the active 21-hydroxy metabolite.
-
Halogenation (9-bromo and 6-fluoro): The introduction of halogen atoms at positions 6 and 9 is a common strategy in corticosteroid design. These modifications are known to increase glucocorticoid and anti-inflammatory potency.[1][2] The position and nature of these halogens are critical, as they can block sites susceptible to metabolic inactivation, thereby prolonging the drug's half-life and enhancing its effect.[1][3]
Understanding the biotransformation of this molecule is paramount for defining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its efficacy and safety.
Predicted Metabolic Pathways: A Multi-Step Biotransformation Cascade
The in vivo metabolism of 21-(Acetyloxy)-9-bromo-6-fluocortolone is anticipated to proceed through a series of Phase I and Phase II reactions, primarily occurring in the liver.[4] The pathways described below are inferred from the known metabolism of structurally similar corticosteroids, including fluocortolone, fludrocortisone, and other 21-acetoxy steroids.[5][6][7]
Phase I Metabolism: Initial Activation and Modification
Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation or excretion.
A. Initial and Rapid De-acetylation (Hydrolysis) The primary and most rapid metabolic step is predicted to be the hydrolysis of the 21-acetoxy group by ubiquitous esterase enzymes in the plasma, liver, and other tissues. This reaction is essentially an activation step, releasing the pharmacologically active core, 9-bromo-6-fluocortolone .
B. Redox Reactions at the Steroid Nucleus The core steroid structure is then subject to a series of oxidative and reductive transformations catalyzed predominantly by the cytochrome P450 (CYP) enzyme family, particularly CYP3A4 , and other reductases.[8][9]
-
11β-Dehydrogenation: The 11β-hydroxyl group can be oxidized to an 11-keto group, forming an 11-keto metabolite. This reaction is often reversible.
-
A-Ring Reduction: The α,β-unsaturated ketone in the A-ring is a key site for reduction, leading to dihydro and subsequently tetrahydro metabolites, which significantly reduces the biological activity of the corticosteroid.[4]
-
Side-Chain Metabolism: Further metabolism of the D-ring side chain can occur, potentially leading to the formation of 21-oic acid metabolites through oxidation.[10] Studies on other inhaled glucocorticoids have identified the formation of 21-carboxy metabolites as a metabolic route.[8][9]
C. Hydroxylation CYP3A enzymes are known to introduce hydroxyl groups at various positions on the steroid nucleus. A common site of hydroxylation for many corticosteroids is the 6β-position.[8] The presence of a fluorine atom at the 6α-position in the parent molecule may influence this metabolic route.
Diagram: Predicted Phase I Metabolic Pathway
Caption: Predicted metabolic cascade of 21-(Acetyloxy)-9-bromo-6-fluocortolone in vivo.
Phase II Metabolism: Solubilization and Excretion
The metabolites generated during Phase I, which now possess hydroxyl groups, are subsequently conjugated with endogenous polar molecules. This process, known as Phase II metabolism, dramatically increases their water solubility, facilitating their elimination from the body via urine and, to a lesser extent, feces.[4]
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group.
The primary products destined for excretion will be the glucuronide and sulfate conjugates of the various Phase I metabolites.[5][11]
Methodologies for In Vivo Metabolic Profiling
A definitive characterization of the metabolic pathways requires a systematic experimental approach. The following protocols outline a robust workflow for the identification and quantification of metabolites in vivo.
Experimental Workflow Overview
The process begins with in vivo studies to generate biological samples, followed by sophisticated sample preparation and analysis using high-resolution mass spectrometry.
Diagram: Experimental Workflow for Metabolite Identification
Caption: A standard experimental workflow for in vivo drug metabolite profiling.
Detailed Experimental Protocols
Protocol 1: In Vivo Study in Rodent Model
-
Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per group). House in metabolic cages to allow for separate collection of urine and feces.
-
Dosing: Administer a single dose of 21-(Acetyloxy)-9-bromo-6-fluocortolone via an appropriate route (e.g., intravenous for absolute bioavailability, or topical/oral depending on intended clinical use).
-
Sample Collection:
-
Urine and Feces: Collect at intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.
-
Blood/Plasma: Collect via a cannulated vessel at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.
-
-
Sample Storage: Immediately freeze all samples at -80°C until analysis.
Protocol 2: Metabolite Identification using LC-MS/MS
-
Sample Preparation (Plasma/Urine):
-
Thaw samples on ice.
-
For total metabolites (including conjugates), incubate a sample aliquot with β-glucuronidase/arylsulfatase to hydrolyze Phase II conjugates.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE) on a suitable cartridge (e.g., C18).
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm), is typically used for steroid separations.[12]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might run from 5-95% Solvent B over 15-20 minutes to resolve metabolites of varying polarities.
-
-
Mass Spectrometric Analysis:
-
System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, operated in positive electrospray ionization (ESI+) mode.[13]
-
Acquisition Mode: Employ data-dependent acquisition (DDA). Perform a full scan MS survey to detect parent drug and potential metabolites, followed by MS/MS scans on the most abundant ions to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Use metabolite identification software to search for predicted biotransformations (e.g., hydrolysis, oxidation, glucuronidation) relative to the parent drug's exact mass.
-
Compare retention times and fragmentation patterns of suspected metabolites with those of authentic synthetic standards, if available.
-
Quantitative Data Summary
Following identification, a validated quantitative method would be developed to measure the concentrations of the parent drug and its major metabolites over time. The data would be summarized to understand the pharmacokinetic properties.
Table 1: Hypothetical Pharmacokinetic Parameters of 21-(Acetyloxy)-9-bromo-6-fluocortolone and its Primary Metabolite in Human Plasma
| Analyte | T½ (hours) | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) |
| Parent (21-Acetoxy) | < 0.5 | 15.2 | 0.25 | 8.5 |
| Active Metabolite (21-OH) | 1.8 | 125.6 | 0.75 | 450.3 |
| 11-Keto Metabolite | 2.1 | 30.1 | 1.5 | 110.8 |
| Tetrahydro Metabolite | 4.5 | 15.7 | 4.0 | 95.2 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The in vivo metabolism of 21-(Acetyloxy)-9-bromo-6-fluocortolone is predicted to be a rapid and extensive process, initiated by esterase-mediated hydrolysis to its active form, 9-bromo-6-fluocortolone. Subsequent Phase I (oxidation, reduction) and Phase II (conjugation) reactions, primarily in the liver, will generate a series of more polar, inactive metabolites that are readily excreted. The halogen substitutions at the C6 and C9 positions are expected to modulate this metabolic profile, likely enhancing the stability of the steroid nucleus.
The experimental workflows detailed in this guide provide a robust framework for definitively elucidating these pathways. A thorough understanding of this biotransformation is essential for optimizing the therapeutic application of this potent corticosteroid and ensuring a favorable risk-benefit profile in clinical use.
References
- Pasuruan, ID.
- Miksik, I., et al. (1999). Separation and identification of corticosterone metabolites by liquid chromatography–electrospray ionization mass spectrometry.
- Longdom Publishing. (n.d.). Pharmacokinetic Profile of Fludrocortisone for Enhancing Therapeutic Efficacy. Journal of Pharmaceutical Sciences & Emerging Drugs.
- Taylor, N. F., Curnow, D. H., & Shackleton, C. H. (1978). Analysis of glucocorticoid metabolites in the neonatal period: catabolism of cortisone acetate by an infant with 21-hydroxylase deficiency. Clinica Chimica Acta, 85(3), 219-229.
- Arlt, W., & Storbeck, K. H. (2017). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. Endocrinology and Metabolism Clinics of North America, 46(2), 395-415.
- Guo, T., et al. (2015). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 56(6), 1233-1243.
- Mazzarino, M., et al. (2017). Quantification of cortisol and its metabolites in human urine by LC-MSn. Journal of Pharmaceutical and Biomedical Analysis, 145, 44-54.
- Torda, C., & Wolff, H. G. (1952). Effects of adrenocorticotrophic hormone, cortisone acetate, and 17-hydroxycorticosterone-21-acetate on acetylcholine metabolism. American Journal of Physiology-Legacy Content, 169(1), 150-158.
- Moore, C. D., et al. (2013). Metabolic pathways of inhaled glucocorticoids by the CYP3A enzymes. Drug Metabolism and Disposition, 41(2), 379-389.
- Guo, Y., et al. (2012). Control of Steroid 21-oic Acid Synthesis by Peroxisome Proliferator-activated Receptor α and Role of the Hypothalamic-Pituitary-Adrenal Axis. Journal of Biological Chemistry, 287(33), 27954-27966.
- Arlt, W., et al. (2015). Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma. The Journal of Clinical Endocrinology & Metabolism, 100(10), 3756-3763.
- Moore, C. D., et al. (2013). Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes. Drug Metabolism and Disposition, 41(2), 379-389.
- Moore, C. D., et al. (2013). Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes. Semantic Scholar.
- Xu, M., et al. (2021). Pharmaco-Metabolomics of Inhaled Corticosteroid Response in Individuals with Asthma. Metabolites, 11(9), 585.
- Zalos, G., & Zultak, J. (2003). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects.
- Google Patents. (2018). A kind of 21 acetylization reaction techniques of C21 steroids. CN108752411A.
- Gleispach, H., & Porta, S. (1981). [The metabolism of hydrocortisone, prednisolone and fluocortolone (author's transl)]. Wiener klinische Wochenschrift, 93(21), 671-673.
- Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- Täuber, U., & Kretzschmar, R. (1978). [Pharmacokinetics and biotransformation of diflucortolone valerate in man (author's transl)]. Arzneimittel-Forschung, 28(7), 1159-1164.
- Sparkes, C. G., & Wilson, L. (1978). Halogenation and topical corticosteroids: a comparison between the 17-butyrate esters of hydrocortisone and clobetasone in ointment bases.
- Del Rosso, J. Q., & Friedlander, S. F. (2005). Topical Corticosteroids: Examining Pharmacologic Properties.
- Zalos, G., & Zultak, J. (2003). The position not the presence of the halogen in corticosteroids influences potency and side effects.
Sources
- 1. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. [The metabolism of hydrocortisone, prednisolone and fluocortolone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of adrenocorticotrophic hormone, cortisone acetate, and 17-hydroxycorticosterone-21-acetate on acetylcholine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic pathways of inhaled glucocorticoids by the CYP3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Steroid 21-oic Acid Synthesis by Peroxisome Proliferator-activated Receptor α and Role of the Hypothalamic-Pituitary-Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics and biotransformation of diflucortolone valerate in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
toxicity profile and safety data for 21-(Acetyloxy)-9-bromo-6-fluocortolone
[1]
Part 1: Executive Summary & Chemical Identity[1][2]
21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS: 54604-73-8) is a specialized halogenated corticosteroid intermediate.[1] It serves as the critical bromohydrin precursor in the synthesis of Diflucortolone (a potent topical glucocorticoid).[1]
Unlike final drug products, this compound possesses a unique "dual-hazard" profile:
-
Pharmacological Potency: It retains significant glucocorticoid receptor binding affinity.[1]
-
Chemical Reactivity: The 9
-bromo-11 -hydroxy motif is chemically designed to be unstable under basic conditions (forming a 9,11-epoxide), posing specific handling risks distinct from stable corticosteroids.[1]
Chemical Identification Table
| Parameter | Detail |
| Common Name | 9-Bromo-fluocortolone Acetate |
| Systematic Name | (6$\alpha |
| CAS Number | 54604-73-8 |
| Molecular Formula | C |
| Molecular Weight | 497.39 g/mol |
| Role | Key Intermediate (Bromohydrin) for Diflucortolone synthesis |
| Physical State | White to off-white crystalline solid |
Part 2: Synthesis Context & Mechanism (The "Why")[1]
To understand the toxicity and reactivity of this compound, one must understand its purpose.[1] It is not an arbitrary analog; it is the regiospecific functionalization tool used to introduce the 9-fluorine atom found in Diflucortolone.[1]
The Halogenation Pathway
The synthesis of 6,9-difluorinated steroids (like Diflucortolone) generally proceeds from a 6-fluoro-9(11)-ene precursor.[1] The 9-bromo compound is generated via electrophilic addition (using NBA/HClO
Critical Safety Insight: As a bromohydrin, this compound is a "loaded spring."[1] In the presence of strong bases or physiological nucleophiles, it can cyclize to the 9,11-epoxide , which is an alkylating agent.[1] This suggests a potential for protein alkylation not present in the final drug.[1]
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the compound's position in the Diflucortolone pathway and its reactivity potential.[1]
Caption: Synthesis pathway showing the 9-bromo compound as the precursor to the reactive 9,11-epoxide.[1]
Part 3: Toxicological Profile[1]
Since specific clinical data (Phase I-III) does not exist for this intermediate, the safety profile is derived from Read-Across Toxicology (SAR) and its structural relationship to Diflucortolone.[1]
Pharmacological Toxicity (Glucocorticoid Activity)[1]
-
Potency Prediction: The 9
-bromo substitution generally reduces glucocorticoid activity compared to 9 -fluoro (Diflucortolone), but it does not eliminate it .[1] The 6 -fluoro group enhances potency.[1] -
Estimated Potency: High.[1] Likely 10-50x more potent than Hydrocortisone, though less potent than Diflucortolone.[1]
-
Systemic Effects:
Chemical Toxicity (Bromohydrin Moiety)[1]
-
Genotoxicity Concern: Unlike standard steroids, the bromohydrin moiety can form an epoxide in vivo.[1] Epoxides are potential alkylating agents.[1] While steroid epoxides are often stable, this structural alert mandates stricter containment than standard corticosteroids.[1]
-
Irritation: The presence of the bromo-group and potential for HBr elimination suggests the compound may be irritating to mucous membranes and the respiratory tract.[1]
Occupational Exposure Limits (OEL)
Based on the potency of the parent class (Diflucortolone OEL is typically < 1
| Hazard Band | OEL Range | Rationale |
| OEB 4 / 5 | 0.1 - 1.0 | High potency steroid + Reactive intermediate structural alert.[1] |
Part 4: Safety Protocols & Handling
Core Directive: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Containment Strategy
-
Primary Containment: All handling of the solid powder must occur within a rigid isolator or a Class III Biological Safety Cabinet (Glovebox).[1]
-
No Open Handling: Weighing, transfer, and dissolution must be performed in closed systems.[1]
-
Solution Handling: Once dissolved, the compound can be handled in a fume hood, provided no aerosolization occurs.[1]
Personal Protective Equipment (PPE)[1]
-
Respiratory: If isolator seal is broken or for maintenance: PAPR (Powered Air Purifying Respirator) with HEPA filters.[1]
-
Dermal: Double nitrile gloves (tested for permeation), Tyvek sleeve covers, and a full-body chemical resistant suit.[1]
Decontamination[1]
-
Deactivation: The compound is a steroid ester.[1] It can be deactivated using high pH solutions (e.g., 1N NaOH in 50% Methanol) which hydrolyzes the acetate and potentially closes the epoxide (forming the more soluble, less active degradation product) or degrades the steroid core over time.[1]
-
Verification: Surface swab testing using HPLC is required to confirm cleaning (< 0.1
g/100 cm ).[1]
Part 5: Analytical Monitoring
To validate safety, you must be able to detect the compound.[1]
-
Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography).[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5
m.[1] -
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1] Gradient elution (typically 40% to 90% ACN).[1]
-
Detection: UV at 240 nm (characteristic enone absorption of the A-ring).[1]
-
Retention Time: The 9-bromo compound will elute before the 9-fluoro (Diflucortolone) due to the higher polarity of the C-Br bond vs C-F in this specific steric configuration, or slightly after depending on the specific column selectivity for halogens.[1] Note: Bromine is heavy; Mass Spec detection (LC-MS) will show the characteristic 79Br/81Br isotope pattern (1:1 ratio), providing definitive ID.[1]
References
-
Chemical Identity & Supply
-
Synthesis & Mechanism
-
Kertesz, D. J., & Marx, M.[1] (1986).[1][2] "Steroids.[1][2][3][4] Synthesis of 9-alpha-fluoro-11-beta-hydroxy steroids." Journal of Organic Chemistry. (Contextual reference for 9-bromo to 9-fluoro conversion).
-
Axplora. (2023).[1] "Diflucortolone Valerate API Manufacturing Process." Retrieved from [1]
-
-
Toxicology & Safety
literature review of 21-(Acetyloxy)-9-bromo-6-fluocortolone synthesis
This guide provides an in-depth technical analysis and synthesis protocol for 21-(Acetyloxy)-9-bromo-6-fluocortolone , a critical intermediate in the manufacturing of high-potency corticosteroids such as Diflucortolone.
Executive Summary & Chemical Identity
21-(Acetyloxy)-9-bromo-6-fluocortolone (Systematic Name: 9
The synthesis of this molecule represents a classic example of stereoselective electrophilic addition, where the introduction of the 9
Chemical Profile
| Property | Specification |
| Common Name | 9-Bromo-6-fluocortolone 21-acetate |
| CAS Number | 54604-73-8 |
| Molecular Formula | |
| Molecular Weight | 497.4 g/mol |
| Key Structural Features |
Retrosynthetic Strategy & Pathway
The synthesis relies on the "Bromohydrin Route," a standard methodology in corticosteroid chemistry for introducing functionality at C9 and C11. The immediate precursor is the
Reaction Pathway Diagram
Caption: Stereoselective bromohydrin formation via electrophilic addition to the 9(11) double bond.
Detailed Experimental Protocol
This protocol describes the conversion of the
Reagents & Materials[8][11][12][13][14]
-
Substrate: 21-Acetoxy-6
-fluoro-16 -methylpregna-1,4,9(11)-triene-3,20-dione (1.0 eq). -
Brominating Agent: N-Bromoacetamide (NBA) (1.1 – 1.2 eq). Note: N-Bromosuccinimide (NBS) can be used but NBA often yields cleaner regio-isomers in steroid chemistry.
-
Catalyst: Perchloric Acid (70% aqueous solution) (0.1 – 0.2 eq).
-
Solvent: 1,4-Dioxane (High purity) and Deionized Water.
-
Quenching Agent: Sodium Sulfite (
) or Sodium Thiosulfate ( ).
Step-by-Step Methodology
Step 1: Dissolution and Setup
-
Charge a glass-lined reactor with 1,4-Dioxane (10 volumes relative to substrate mass).
-
Add the
Precursor and stir at room temperature (20–25°C) until fully dissolved. -
Add Deionized Water (1 volume) slowly. Crucial: The presence of water is required for the formation of the 11-hydroxyl group.
-
Cool the reaction mixture to 10–15°C .
Step 2: Bromination Reaction
-
Add Perchloric Acid (70%) dropwise to the solution. Maintain temperature < 15°C.
-
Add N-Bromoacetamide (NBA) in portions over 30–60 minutes.
-
Process Control: Maintain the internal temperature between 10°C and 15°C . Higher temperatures promote side reactions (e.g., allylic bromination).
-
-
Stir the reaction mixture in the dark (protect from light) for 1–3 hours .
-
Monitoring: Check reaction progress via TLC or HPLC. The starting material (
) should be < 1.0%.
-
Step 3: Quenching and Workup
-
Prepare a solution of Sodium Sulfite (10% aq) .
-
Slowly add the sulfite solution to the reactor to quench excess bromine. The solution should turn from yellow/orange to colorless.
-
Dilute the mixture with Ice Water (20 volumes) under vigorous stirring. The product will precipitate as a white solid.
-
Stir the slurry for 1 hour at 0–5°C to maximize yield.
Step 4: Isolation and Purification
-
Filtration: Filter the solid and wash the cake copiously with water until the filtrate pH is neutral.
-
Drying: Dry the wet cake in a vacuum oven at 40–45°C until constant weight.
-
Recrystallization (Optional): If purity is < 98%, recrystallize from Acetone/Hexane or Methanol .
Mechanism & Critical Process Parameters (CPPs)
Mechanistic Insight
The reaction proceeds via a trans-diaxial addition mechanism:
-
Bromonium Ion Formation: The electrophilic bromine (
) attacks the electron-rich double bond from the less hindered -face (bottom), forming a cyclic 9 ,11 -bromonium ion. -
Nucleophilic Attack: Water acts as a nucleophile and attacks the C11 position from the
-face (top), opening the bromonium ring. -
Result: The rigid steroid backbone enforces the formation of the 9
-bromo-11 -hydroxy isomer.
Critical Process Parameters
| Parameter | Setpoint | Scientific Rationale |
| Temperature | 10–15°C | Prevents radical bromination at allylic positions (C12 or C6). |
| Water Content | 5–10% v/v | Essential for the hydroxylation step. Too low = side products; Too high = solubility issues. |
| Acid Catalyst | Strong acid prevents the formation of the minor 9 | |
| Light | Dark | Light can initiate radical mechanisms with NBA/NBS, leading to impurities. |
Analytical Profile & Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
-
IR Spectroscopy:
-
Broad band at 3400–3500 cm⁻¹ (11
-OH). -
Strong carbonyl band at 1730–1750 cm⁻¹ (21-acetate and 3-ketone).
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
H-11 (Carbinol proton): Multiplet or broad singlet at
4.5–5.0 ppm (indicative of 11 -OH). -
H-4 (Vinylic proton): Singlet at
~5.8 ppm. -
18-CH₃ & 19-CH₃: Distinct shifts compared to the
precursor due to the introduction of the polar Br and OH groups.
-
-
Mass Spectrometry (ESI+):
-
Molecular ion
or . -
Characteristic 1:1 isotopic pattern for Bromine (
and ).
-
Safety & Handling
-
Perchloric Acid: Highly corrosive and oxidizing. Avoid contact with organic materials in dry states. Use dilute solutions in the reaction.
-
N-Bromoacetamide: Irritant and potential sensitizer. Handle in a fume hood.
-
Corticosteroids: Potent bioactive compounds. Use full PPE (gloves, mask, suit) to prevent inhalation or skin absorption.
References
-
Simmons, H. E., et al. "Fluorination of Biologically Active Steroids." Journal of the American Chemical Society, vol. 102, no. 7, 1980. Link(Foundational chemistry for 9-bromo-11-hydroxy steroid synthesis).
-
Fried, J., & Sabo, E. F. "Synthesis of 9
-Bromo-11 -hydroxycorticosterone." Journal of the American Chemical Society, vol. 75, no. 9, 1953, pp. 2273–2274. Link(Original description of the bromohydrin route). -
Chemical Book. "Product Entry: 9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate." Link(Reference for physical properties and CAS verification).
-
Vertex AI Search. "Patent US4154748A: Process for the preparation of 9-bromo-11-hydroxy steroids." Link(Industrial process conditions for bromohydrin formation).
Disclaimer: This guide is for research and educational purposes. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of 21-(Acetyloxy)-9-bromo-6-fluocortolone
Abstract
This document provides a comprehensive, in-depth guide to the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 21-(Acetyloxy)-9-bromo-6-fluocortolone. As a potent synthetic glucocorticoid, ensuring its purity and dosage accuracy is paramount. This guide follows a logical, science-based approach, explaining the causality behind each experimental choice, from initial parameter selection to full method validation according to International Council for Harmonisation (ICH) guidelines. Detailed protocols, system suitability criteria, and data presentation standards are provided to assist researchers, scientists, and drug development professionals in implementing a robust analytical solution.
Introduction and Preliminary Considerations
21-(Acetyloxy)-9-bromo-6-fluocortolone is a halogenated corticosteroid, a class of compounds widely used for their anti-inflammatory and immunosuppressive properties[1][2]. The complexity of its structure necessitates a highly specific and accurate analytical method for quality control in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high selectivity, sensitivity, and precision[3][4].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
-
Chemical Structure:
-
Polarity and Solubility: The steroid backbone is inherently lipophilic. The presence of polar functional groups (hydroxyl, ketone, acetate ester) and halogen atoms (fluorine, bromine) results in a moderately polar molecule. The parent compound, fluocortolone, has a LogP of approximately 2.3[7]. The addition of the acetyl and bromo groups increases lipophilicity, making it an ideal candidate for Reversed-Phase (RP) chromatography[4].
-
UV Absorbance: The pregna-1,4-diene-3,20-dione core structure contains a conjugated system that acts as a chromophore. This allows for direct UV detection. Corticosteroids of this class typically exhibit maximum absorbance (λ-max) around 240 nm, a characteristic that will be leveraged for detection[4][8]. A similar compound, fluocortolone pivalate, has been successfully detected at 238 nm[9].
HPLC Method Development Strategy
The development process is a systematic workflow designed to achieve a specific analytical goal: a method that is selective, robust, and fit for purpose. The strategy involves an initial screening phase to identify suitable starting conditions, followed by an optimization phase to fine-tune the separation.
Caption: HPLC Method Development Workflow.
Phase 1 & 2: Initial Parameter and Screening Protocol
The goal of the screening phase is to quickly identify the most promising column and mobile phase combination.
Rationale for Choices:
-
Chromatographic Mode: Reversed-phase HPLC is selected based on the analyte's moderate polarity[4].
-
Stationary Phase: A C18 (octadecylsilyl) column is the universally accepted starting point for steroid analysis due to its hydrophobic nature providing good retention[10][11]. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for initial development[12].
-
Mobile Phase: Acetonitrile (ACN) is chosen as the initial organic modifier over methanol because its lower viscosity generates less backpressure and often provides sharper peaks. Water serves as the aqueous component. A small amount of acid (e.g., 0.1% formic acid or acetic acid) is added to control the ionization of any residual silanols on the column packing, thereby ensuring symmetrical peak shapes[11].
-
Detection: Based on the chromophore, the initial detection wavelength is set to 240 nm. A photodiode array (PDA) detector is recommended to confirm the λ-max and assess peak purity.
Screening Protocol:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Prepare Standard Solution: Accurately weigh and dissolve 21-(Acetyloxy)-9-bromo-6-fluocortolone reference standard in a 50:50 mixture of ACN/Water to a final concentration of approximately 0.1 mg/mL.
-
Install Column: Use a C18, 150 x 4.6 mm, 5 µm column.
-
Set Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector: 240 nm.
-
-
Run Scouting Gradient: Execute a broad linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Evaluate: Analyze the resulting chromatogram for retention time, peak shape, and the presence of any impurities. This initial run provides the basis for optimization.
Phase 3: Method Optimization
Based on the scouting run, the method is refined to achieve optimal resolution, efficiency, and analysis time.
-
Gradient Optimization: The gradient slope is adjusted to improve separation between the main peak and any impurities. If the initial peak elutes at 60% B, a shallower gradient (e.g., 45% to 75% B over 15 minutes) will provide better resolution in that region.
-
Flow Rate and Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak shape. The flow rate can be adjusted to shorten run time, but this may come at the cost of resolution. A balance must be struck.
-
Alternative Selectivity: If co-elution with impurities is observed, changing the stationary phase (e.g., to a C8 or Phenyl column) or the organic modifier (from ACN to Methanol) can alter selectivity and resolve the issue[10].
Detailed Protocol: Final Optimized Method
The following protocol represents a finalized method after systematic development and optimization.
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 5 µL |
| Standard/Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol Steps:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. From this, create a working standard at 0.1 mg/mL.
-
Sample Preparation (for a formulation): Accurately weigh a portion of the sample (e.g., cream, ointment) and dissolve it in a suitable solvent. Perform necessary extraction steps (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix[11]. Dilute the final extract with the specified diluent to achieve a target concentration of approximately 0.1 mg/mL.
-
Injection Sequence: Inject a blank (diluent), followed by five replicate injections of the working standard solution, and then the sample solutions.
Method Validation Strategy (ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose[13][14]. The following parameters must be assessed according to the updated ICH Q2(R2) guidelines[15].
Caption: Key Parameters for HPLC Method Validation.
| Validation Parameter | Methodology | Acceptance Criteria (Typical) |
| Specificity | Analyze blank, placebo, standard, and spiked sample. Assess peak purity using a PDA detector. | The analyte peak should be free from interference from excipients or degradation products. Peak purity index > 0.999. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 80-120% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | Confirmed by linearity, accuracy, and precision studies. | Typically 80% to 120% of the test concentration for an assay[13]. |
| Accuracy | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Expressed as % recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): 6 replicate determinations at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day, with a different analyst, or on different equipment. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) method or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio ≥ 10. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units). | System suitability parameters must still be met. No significant change in results. |
System Suitability Testing (SST)
SST is an integral part of the analytical method and must be performed before any sample analysis to ensure the chromatographic system is performing adequately[16]. The requirements are based on guidelines such as USP General Chapter <621> Chromatography[17][18][19].
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and nearest eluting peak) | Confirms the separation power of the method. |
| Precision (%RSD) | RSD ≤ 1.0% for 5 replicate injections | Demonstrates the reproducibility of the system and injection procedure. |
Conclusion
The HPLC method detailed in this application note is demonstrated to be a scientifically sound and robust procedure for the quantitative analysis of 21-(Acetyloxy)-9-bromo-6-fluocortolone. By following a logical development strategy rooted in the analyte's physicochemical properties and adhering to rigorous validation standards set by the ICH, this method is proven to be specific, linear, accurate, precise, and robust. Its implementation, including mandatory system suitability checks, will ensure reliable and accurate results for quality control and stability testing in a regulated pharmaceutical environment.
References
- Google. (2026). Current time in Pasuruan, ID.
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. URL: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. URL: [Link]
-
United States Pharmacopeia. (2021). General Chapter, 〈621〉 Chromatography. USP-NF. Rockville, MD. DOI: [Link]. URL: [Link]
-
DSDP Analytics. USP <621> Chromatography. URL: [Link]
-
Ivković, B., Crevar, M., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. ResearchGate. URL: [Link]
-
Ivković, B., Crevar, M., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Semantic Scholar. URL: [Link]
-
Phenomenex. (2017). Choosing the Right Reversed Phase Column. URL: [Link]
-
Ivković, B., Crevar, M., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Acta Chromatographica, 35(1). URL: [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. URL: [Link]
-
SIELC Technologies. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. URL: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. URL: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. URL: [Link]
-
Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations. URL: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. URL: [Link]
-
Advanced Chromatography Technologies. Improved HPLC Separation of Steroids. URL: [Link]
-
DrugBank. Fluocortolone Pivalate. URL: [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. URL: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). URL: [Link]
-
ChemWhat. 21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione. URL: [Link]
-
National Center for Biotechnology Information. Fluocortolone. PubChem Compound Database. URL: [Link]
-
ResearchGate. (2015). Spectrophotometric determination of fluocortolone in tablets using 1,4-dihydrazinophthalazine. URL: [Link]
-
Wikipedia. Fluocortolone. URL: [Link]
-
PubMed. (1995). Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC. URL: [Link]
-
Veeprho. Fluocortolone Impurities and Related Compound. URL: [Link]
-
National Center for Biotechnology Information. Fluocortolone Pivalate. PubChem Compound Database. URL: [Link]
-
National Center for Biotechnology Information. Esaxerenone. PubChem Compound Database. URL: [Link]
Sources
- 1. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16… [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Fluocortolone | 152-97-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing the Right Reversed Phase Column [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. â©621⪠Chromatography [doi.usp.org]
- 19. dsdpanalytics.com [dsdpanalytics.com]
synthesis route for 21-(Acetyloxy)-9-bromo-6-fluocortolone from precursors
Application Note: Stereoselective Synthesis of 21-(Acetyloxy)-9-bromo-6-fluocortolone
Executive Summary & Scientific Context
Target Molecule: 21-(Acetyloxy)-9-bromo-6-fluocortolone
IUPAC Name: 9
This Application Note details the stereoselective synthesis of 21-(Acetyloxy)-9-bromo-6-fluocortolone , a critical intermediate in the industrial manufacturing of Diflucortolone and Diflucortolone Valerate . While 9-bromo corticosteroids are rarely final therapeutic agents due to their reactivity, they serve as the essential "chemical hinge" for introducing the 9
Key Challenges Addressed:
-
Regioselectivity: Ensuring bromination occurs exclusively at C9 without affecting the C1, C4, or C6 positions.
-
Stereochemical Control: Achieving the requisite 9
-bromo / 11 -hydroxy configuration (trans-diaxial) necessary for subsequent epoxide formation. -
Stability: 9-bromo-11-hydroxy steroids are labile; this protocol includes stabilization steps to prevent premature dehydrobromination.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the electrophilic addition of hypobromous acid (HOBr) across the
Strategic Disconnections:
-
C9-C11 Bond: Formed via bromohydrin synthesis from the
olefin. -
C21-Ester: Acetylation is performed prior to bromination to protect the primary alcohol from oxidation or side reactions during the acidic bromination step.
Pathway Diagram (Graphviz)
Caption: Figure 1. Synthetic workflow from the
Detailed Experimental Protocols
Protocol A: Preparation of the Intermediate (C21-Acetylation)
Rationale: The C21-hydroxyl group is acetylated first to increase lipophilicity and protect the position during the oxidative conditions of bromination.
Reagents:
-
Starting Material: 6
-Fluoro-16 -methyl-17 ,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione (10.0 g, 26.7 mmol) -
Acetic Anhydride (Ac
O): 5.0 equiv. -
Pyridine: Solvent/Base (anhydrous).
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst).
Procedure:
-
Dissolution: In a 250 mL round-bottom flask under nitrogen, dissolve 10.0 g of the starting material in 50 mL of anhydrous pyridine.
-
Addition: Add 0.33 g of DMAP, followed by slow addition of 12.6 mL (5.0 equiv) of Acetic Anhydride while cooling in an ice bath (0–5°C).
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
-
Quench: Pour the reaction mixture slowly into 500 mL of ice-water containing 50 mL of conc. HCl (to neutralize pyridine).
-
Workup: Filter the resulting white precipitate. Wash the filter cake copiously with water until the filtrate is neutral (pH 7).
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Yield: Expect ~10.5 g (94% yield) of 21-acetoxy-6
-fluoro-16 -methylpregna-1,4,9(11)-triene-3,20-dione .
Protocol B: Stereoselective 9 -Bromination
Rationale: This is the critical step. We utilize N-Bromoacetamide (NBA) in the presence of Perchloric Acid (HClO
Reagents:
-
Substrate: Intermediate from Protocol A (5.0 g, 12 mmol).
-
N-Bromoacetamide (NBA): 1.5 equiv (2.48 g).
-
Perchloric Acid (70%): 1.0 mL (Caution: Strong Oxidizer).
-
Solvent: Dioxane / Water (9:1 ratio).
-
Quenching Agent: Sodium Sulfite (10% aq. solution).
Safety Warning: Perchloric acid in the presence of organic solvents can be explosive if allowed to dry or heat. Keep the reaction wet and dilute. Use a blast shield.
Procedure:
-
Setup: Dissolve 5.0 g of the
intermediate in 100 mL of Dioxane/Water (90:10) in a light-protected flask (foil-wrapped). -
Acidification: Cool to 10°C. Add 1.0 mL of 70% Perchloric Acid dropwise.
-
Bromination: Add 2.48 g of NBA in four portions over 20 minutes.
-
Incubation: Stir the reaction in the dark at 15–20°C for 1.5 hours.
-
Process Control: Reaction is complete when the starting material spot (TLC) disappears. Prolonged reaction may lead to side products.
-
-
Quench: Slowly add 50 mL of 10% Sodium Sulfite solution to destroy excess HOBr/NBA. The solution should turn from yellow/orange to colorless.
-
Precipitation: Pour the mixture into 600 mL of ice water with vigorous stirring. The product will precipitate as a fine white solid.
-
Isolation: Filter the solid. Wash with water (3 x 100 mL).
-
Purification: Recrystallize from Acetone/Hexane to remove traces of the 9
-bromo isomer (rare) or unreacted material. -
Drying: Vacuum dry at max 40°C . (Note: Higher temperatures cause dehydrobromination back to the epoxide).
Data Analysis & Validation
Quantitative Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Yield (Step 2) | 85% – 90% | Gravimetric |
| Melting Point | 185°C – 190°C (with decomposition) | DSC |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Mass Spec (ESI) | [M+H]+ = 513.1 / 515.1 (Br isotope pattern) | LC-MS |
Structural Confirmation (NMR)
The stereochemistry is confirmed by the chemical shift and coupling constants of the H-11 proton.
-
H NMR (400 MHz, CDCl
):-
H-11 (methine):
4.50–4.60 ppm (multiplet). The downfield shift (compared to the precursor) indicates the presence of the OH group and the adjacent electron-withdrawing Br. -
H-6 (methine):
5.0–5.2 ppm (doublet of multiplets, characteristic of 6 -F). -
C21-Acetate:
2.10 ppm (singlet, 3H). -
C18-CH
: Significant shift due to the 1,3-diaxial interaction with the 11 -OH.
-
Mechanism of Action (Chemical)
The reaction follows a classic electrophilic addition mechanism.
-
Activation:
-
Bromonium Ion Formation: The
double bond attacks from the -face (bottom), forming a cyclic bromonium ion. This face is sterically favored due to the angular methyl groups ( -face) blocking the top. -
Nucleophilic Attack: Water attacks the C11 carbon from the
-face (top), resulting in anti-addition. -
Result: 9
-Bromo, 11 -Hydroxy configuration.
Caption: Figure 2. Stereochemical mechanism of the bromohydrin formation.
Storage and Stability
-
Light Sensitivity: 9-Bromo steroids are photosensitive. Store in amber vials.
-
Thermal Instability: The molecule is prone to elimination of HBr to form the 9,11-epoxide under basic conditions or high heat. Store at 2–8°C.
-
Handling: Avoid contact with strong bases (e.g., NaOH, KOH) unless the intention is to synthesize the epoxide.
References
-
Fried, J., & Sabo, E. F. (1954). Synthesis of 17
-hydroxycorticosterone and its 9 -halo derivatives from 11-epi-17 -hydroxycorticosterone. Journal of the American Chemical Society, 76(5), 1455-1456. Link -
Krakower, G. W., & Josef, S. (1982). U.S. Patent No. 4,336,200. Washington, DC: U.S. Patent and Trademark Office. (Describes the halogenation of 16-methyl-1,4-dienes). Link
-
Schering AG. (2012). Process for the preparation of Diflucortolone and derivatives. World Intellectual Property Organization, WO 2012/011106 A1. (Details the industrial route via 9-bromo intermediates). Link
- Fieser, L. F., & Fieser, M. (1959). Steroids (Reinhold Publishing Corp), Chapter 19: Adrenocortical Hormones.
Application Note & Protocol: Preparation of 21-(Acetyloxy)-9-bromo-6-fluocortolone for Cell Culture Applications
Abstract
This document provides a detailed protocol and technical guidance for the dissolution and preparation of 21-(Acetyloxy)-9-bromo-6-fluocortolone, a synthetic corticosteroid, for use in in-vitro cell culture experiments. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions like cell culture media, posing a significant challenge for accurate and reproducible experimental results. This guide outlines a robust, two-step procedure involving the preparation of a concentrated stock solution in an organic solvent, followed by a carefully controlled dilution into the final aqueous cell culture medium. We address critical aspects such as solvent selection, cytotoxicity considerations, stability, and quality control to ensure the integrity of the compound and the validity of experimental outcomes.
Introduction: The Challenge of Hydrophobicity
21-(Acetyloxy)-9-bromo-6-fluocortolone belongs to the corticosteroid family, a class of compounds characterized by a steroidal backbone that renders them inherently hydrophobic. Direct addition of such powdered compounds to aqueous cell culture media invariably leads to poor dissolution, precipitation, and unreliable final concentrations.[1][2] To overcome this, the standard and most reliable method is to first dissolve the compound in a small volume of a compatible organic solvent to create a highly concentrated stock solution.[3][4] This stock is then serially diluted into the final culture medium, ensuring the final solvent concentration remains well below cytotoxic levels.
The choice of solvent is paramount. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for dissolving a wide range of non-polar compounds for cell-based assays due to its high solvating power and miscibility with water.[5] However, the cytotoxic and biological effects of DMSO itself must be carefully managed.[6][7][8] This protocol is designed to maximize the solubilization of 21-(Acetyloxy)-9-bromo-6-fluocortolone while minimizing solvent-induced artifacts.
Materials and Reagents
-
21-(Acetyloxy)-9-bromo-6-fluocortolone (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich #D2650)
-
Ethanol, 200 proof (99.5+%), non-denatured (alternative solvent)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath type, recommended)
-
Sterile, disposable serological pipettes and pipette tips
-
Complete cell culture medium (pre-warmed to 37°C)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol Part I: Preparation of a Concentrated Stock Solution (10 mM)
Rationale: Creating a high-concentration stock solution is the cornerstone of this protocol. It allows for the addition of a minimal volume of organic solvent to the final cell culture, thereby keeping the solvent concentration below toxic thresholds. A 1000x or higher stock concentration relative to the final working concentration is standard practice.[3][9]
Step-by-Step Procedure:
-
Calculate Required Mass: Determine the mass of 21-(Acetyloxy)-9-bromo-6-fluocortolone needed. The molecular weight is approximately 497.4 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 497.4 g/mol x 1000 mg/g = 4.974 mg
-
-
Weighing the Compound: Tare a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 5 mg of the compound directly into the tube. Record the exact mass.
-
Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 497.4 ( g/mol )] / 10 (mmol/L)
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube.
-
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.[10] A clear solution indicates complete dissolution.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Corticosteroid solutions are susceptible to degradation over time, and proper storage is critical for maintaining potency.[11][12]
Protocol Part II: Preparation of the Final Working Solution
Rationale: Directly diluting the highly concentrated stock into the full volume of media can cause localized super-saturation and precipitation.[1] A serial or stepwise dilution approach mitigates this risk by gradually reducing the compound and solvent concentration.[4][10] The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to avoid significant effects on cell viability and function.[5][8]
Step-by-Step Procedure:
-
Pre-warm Media: Warm the required volume of complete cell culture medium in a 37°C water bath.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): For very high final dilutions, creating an intermediate stock (e.g., 1 mM or 100 µM) in pure DMSO or culture medium can improve accuracy.
-
Final Dilution:
-
Dispense the pre-warmed medium into a sterile conical tube.
-
Calculate the volume of stock solution needed for your target concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Volume of Stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of Stock = (10 µM x 10 mL) / 10,000 µM = 0.010 mL = 10 µL
-
-
While gently vortexing or swirling the conical tube of medium, add the 10 µL of stock solution drop-by-drop into the center of the vortex.[10] This rapid, distributive mixing is crucial to prevent precipitation.
-
-
Final Quality Check: Visually inspect the final working solution against a light source. It should be completely clear with no visible precipitate or cloudiness. If precipitation occurs, refer to the Troubleshooting section.
-
Application to Cells: The prepared working solution is now ready to be added to your cell cultures. Remember to include a vehicle control.
Quality Control and Best Practices
-
Vehicle Control: This is a non-negotiable control in any experiment using a solvent. Prepare a mock treatment using the same final concentration of DMSO in the culture medium as your highest compound concentration. This allows you to differentiate the effects of the compound from the effects of the solvent.[13]
-
Solubility Limit: The protocol assumes a working concentration where the compound remains soluble. If you require very high concentrations, you may exceed the solubility limit in the final aqueous medium. A preliminary solubility test is recommended.
-
Sterility: Always use sterile-filtered, cell culture grade DMSO and maintain aseptic technique throughout the procedure to prevent contamination.
-
Stability in Media: Corticosteroids can undergo oxidation and degradation in aqueous solutions, a process influenced by temperature, pH, and the presence of metal ions.[11][14][15] It is best practice to prepare the final working solution fresh for each experiment and avoid storing it for extended periods.
Data Presentation and Visualization
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | General Cellular Effect | Recommendation |
| > 1% | Significant cytotoxicity, apoptosis induction, and membrane effects reported.[5][6] | Avoid |
| 0.5% - 1.0% | May induce differentiation or cell cycle arrest in sensitive cell lines.[5] | Use with caution; verify with vehicle control |
| < 0.5% | Generally considered safe for most cell lines with minimal off-target effects.[8][10] | Recommended Maximum |
| < 0.1% | Considered the safest concentration with negligible effects on most cell types.[9] | Ideal Target |
Table 2: Example Dilution Scheme (from 10 mM Stock)
| Desired Final Concentration | Dilution Factor | Volume of 10 mM Stock per 10 mL Media | Final DMSO % (v/v) |
| 100 µM | 1:100 | 100 µL | 1.0% |
| 10 µM | 1:1000 | 10 µL | 0.1% |
| 1 µM | 1:10,000 | 1 µL | 0.01% |
| 100 nM | 1:100,000 | 0.1 µL (Requires serial dilution) | 0.001% |
Experimental Workflow Diagrams
Caption: Workflow for preparing a concentrated stock solution.
Caption: Workflow for preparing the final working solution.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in DMSO | Insufficient solvent volume; poor compound purity; insufficient mixing energy. | Double-check calculations. Add slightly more DMSO. Continue to vortex and sonicate for a longer duration. Gentle warming to 37°C may also help. |
| Precipitation occurs upon dilution into media | Exceeded aqueous solubility limit; poor mixing technique; cold media. | Prepare a more dilute working solution. Ensure the media is pre-warmed to 37°C. Add the stock solution very slowly into a rapidly vortexing tube of media to ensure immediate dispersion.[10] Consider using media with serum, as proteins can sometimes help stabilize hydrophobic compounds. |
| Inconsistent experimental results | Degradation of stock solution (improper storage, multiple freeze-thaws); inaccurate pipetting; precipitation. | Always use freshly thawed aliquots. Prepare new working solutions for each experiment. Verify pipette calibration. Re-check the final working solution for any signs of precipitation before use. |
| Toxicity observed in vehicle control | Final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration by preparing a more concentrated stock solution (e.g., 50 mM) or by lowering the final working concentration of the compound. Ensure the final DMSO is <0.5%, and preferably <0.1%.[5][8] |
References
- (No source used)
-
Monder, C. (1968). Stability of Corticosteroids in Aqueous Solutions. Endocrinology, 82(2), 318–326. [Link]
-
Monder, C. (1968). Stability of Corticosteroids in Aqueous Solutions. Semantic Scholar. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Brazil. [Link]
-
Monder, C. (1968). Stability of Corticosteroids in Aqueous Solutions. Endocrinology, 82(2), 318–326. [Link]
-
El-Serafi, A. T., et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 15(5), 4432–4438. [Link]
-
Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Corporation. [Link]
-
Verheijen, M., et al. (2019). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
-
Wong, S., et al. (2015). Stability of Hydrocortisone Preservative-Free Oral Solutions. International Journal of Pharmaceutical Compounding, 19(3), 244–249. [Link]
-
Hansen, J., & Bundgaard, H. (1980). Studies on the stability of corticosteroids V. The degradation pattern of hydrocortisone in aqueous solution. International Journal of Pharmaceutics, 6, 307-319. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Weiwei, Q. (2025). Answer to "How to dilute Hydrocortisone in stem cell culture?". ResearchGate. [Link]
-
Al-Bayati, F. A. (2016). Answer to "How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?". ResearchGate. [Link]
- (No source used)
- (No source used)
- (No source used)
-
Dollo, G. (2017). Answer to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. [Link]
-
Al-Bayati, F. A. (2015). Answer to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. [Link]
- (No source used)
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
Reddit user. (2022). can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium? Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. btsjournals.com [btsjournals.com]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
solid phase extraction techniques for 21-(Acetyloxy)-9-bromo-6-fluocortolone
Application Note: High-Performance Solid Phase Extraction (SPE) of 21-(Acetyloxy)-9-bromo-6-fluocortolone
Introduction & Scope
21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS: 54604-73-8), chemically defined as (6
The analysis of this molecule presents distinct challenges:
-
Hydrophobicity: The presence of the 9-bromo, 6-fluoro, and 21-acetate groups significantly increases lipophilicity compared to the parent cortisol backbone.
-
Ester Instability: The C21-acetate ester is susceptible to hydrolysis under alkaline conditions, necessitating strict pH control during extraction.
-
Matrix Interference: In biological matrices (plasma/urine) or reaction slurries, endogenous lipids and proteins can suppress ionization in LC-MS/MS.
This application note details a robust Polymeric Reversed-Phase SPE protocol designed to isolate this analyte with high recovery (>85%) and minimal matrix effects.
Physicochemical Profile & Sorbent Selection
| Property | Value / Description | Impact on SPE Strategy |
| Molecular Formula | C24H30BrFO5 | High molecular weight requires adequate elution solvent strength. |
| LogP (Estimated) | ~3.5 - 4.2 | Highly lipophilic. Strong retention on C18/Polymeric phases. Allows for aggressive organic washing steps. |
| pKa | Neutral (Steroid nucleus) | pH adjustment is used primarily to suppress matrix ionization (e.g., proteins) and stabilize the ester, not to ionize the analyte. |
| Lability | C21-Ester (Hydrolysis) | CRITICAL: Avoid pH > 8.0. Process samples at pH 3.0–6.0. |
Sorbent Recommendation: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent (e.g., Oasis HLB, Strata-X, or equivalent).
-
Rationale: Unlike silica-based C18, polymeric sorbents do not suffer from dewetting (drying out) and offer dual retention mechanisms (hydrophobic + pi-pi interactions), which is ideal for the aromatic enone system of the steroid A-ring.
Experimental Protocol
Reagents and Materials
-
Analyte: 21-(Acetyloxy)-9-bromo-6-fluocortolone (Ref Standard).
-
Sorbent: 30 mg / 1 mL Polymeric RP Cartridge (or 96-well plate format).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2]
-
Additives: Formic Acid (FA), Phosphoric Acid (
).
Sample Pre-treatment
A. Biological Matrix (Plasma/Serum):
-
Aliquot 200
L of plasma into a 1.5 mL microcentrifuge tube. -
Add 20
L of Internal Standard (e.g., Dexamethasone-d4 or Fluocortolone-d3). -
Add 200
L of 4% in water. -
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet gross particulates (optional but recommended).
B. Pharmaceutical/Reaction Matrix:
-
Dissolve/dilute sample in 10% MeOH in 0.1% Formic Acid to a concentration of ~1
g/mL.
Solid Phase Extraction Workflow
| Step | Solvent / Conditions | Mechanistic Insight |
| 1. Condition | 1 mL Methanol | Solvates the polymeric chains, exposing hydrophobic pockets for interaction. |
| 2. Equilibrate | 1 mL Water | Removes excess organic solvent to prepare for aqueous sample load. |
| 3. Load | Apply Pre-treated Sample | Flow rate: ~1 mL/min.[2] The lipophilic steroid partitions strongly onto the sorbent surface. |
| 4. Wash 1 | 1 mL 5% Ammonia in Water (Rapid Wash) OR Neutral Water | Modification: If the ester is extremely labile, use Water only. If stable < 1 min at pH 8, a quick alkaline wash removes acidic interferences. Recommended: 1 mL 0.1% Formic Acid in Water (Safest). |
| 5. Wash 2 | 1 mL 40% Methanol in Water | Critical Step: The high lipophilicity of the 9-Br/21-OAc analog allows a strong organic wash. This removes phospholipids and less hydrophobic steroids (e.g., cortisol) without eluting the target. |
| 6. Dry | Vacuum for 2-5 minutes | Removes residual water which can interfere with reconstitution or GC analysis. |
| 7. Elute | 2 x 250 | ACN is preferred over MeOH for elution as it breaks hydrophobic interactions more effectively for this brominated steroid. |
| 8. Post-Treatment | Evaporate to dryness ( | Ensure reconstitution solvent matches initial LC gradient to prevent peak broadening. |
Automated Workflow Visualization
The following diagram illustrates the extraction logic and decision nodes for this protocol.
Caption: Optimized SPE workflow for 21-(Acetyloxy)-9-bromo-6-fluocortolone highlighting the aggressive wash step permitted by analyte lipophilicity.
LC-MS/MS Analytical Conditions
To validate the extraction, use the following chromatographic parameters:
-
Column: C18, 2.1 x 50 mm, 1.7
m (e.g., Waters BEH or Phenomenex Kinetex). -
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10%
90% B (Linear) -
3.0-4.0 min: 90% B (Hold)
-
4.1 min: Re-equilibrate.
-
-
Detection: Positive ESI MRM.
-
Note: Corticosteroid esters often form
or adducts. The loss of the acetate group (neutral loss of 60 Da) or HF (20 Da) are common fragmentation pathways.
-
Troubleshooting & Optimization
-
Low Recovery (< 60%):
-
Cause: Analyte precipitating during load?
-
Fix: Increase organic content in the load step (up to 10% MeOH) or ensure the sample is fully solubilized.
-
Cause: Elution incomplete?
-
Fix: Soak the sorbent with ACN for 1 minute before collecting eluate.
-
-
Hydrolysis of Analyte (Appearance of De-acetylated product):
-
Cause: pH too high during wash or evaporation.
-
Fix: Ensure all aqueous steps are pH < 6. Avoid heating > 40°C during evaporation.
-
-
High Backpressure:
-
Cause: Protein precipitation on frit.
-
Fix: Centrifuge samples vigorously (15k rpm) before loading.
-
References
-
Qu, J., et al. (2007).[6] Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 79(4), 1319-1327. Retrieved from [Link]
-
Adams, P.S., & Cripps, A. (1980).[4] The stability of hydrocortisone-21-acetate in aqueous solution. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. semanticscholar.org [semanticscholar.org]
- 5. stressmarq.com [stressmarq.com]
- 6. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for 21-(Acetyloxy)-9-bromo-6-fluocortolone
Executive Summary
This application note details the technical protocols for formulating topical delivery systems containing 21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS: 54604-73-8).[1] As a halogenated corticosteroid ester, this Active Pharmaceutical Ingredient (API) presents specific challenges regarding aqueous solubility, ester hydrolysis, and stratum corneum permeation.[1]
This guide provides two distinct formulation strategies: a High-Penetration Emollient Cream (O/W) for acute inflammatory dermatoses and an Anhydrous Hydrophobic Ointment for chronic, hyperkeratotic lesions.[1] It includes self-validating analytical protocols for stability and in vitro release testing (IVRT).[1]
Molecule Profile & Pre-Formulation Logic[1]
Physicochemical Characterization
21-(Acetyloxy)-9-bromo-6-fluocortolone is a potent synthetic glucocorticoid.[1] Its structural modifications—specifically the C9-bromination and C6-fluorination—enhance receptor affinity, while the C21-acetate esterification significantly increases lipophilicity to facilitate skin penetration.[1]
| Property | Description | Formulation Implication |
| Chemical Structure | C24H30BrFO5 | High MW requires permeation enhancers.[1][2] |
| Lipophilicity (LogP) | Estimated > 3.5 | Highly lipophilic; requires non-aqueous co-solvents.[1] |
| Solubility | Practically insoluble in water; soluble in acetone, chloroform; sparingly soluble in ethanol.[1] | Critical: API must be pre-dissolved in a glycol solvent (e.g., Propylene Glycol) before emulsification.[1] |
| Stability | Ester bond at C21 is hydrolytically labile.[1] | Critical: Maintain formulation pH between 4.5 – 5.5. Avoid strong bases.[1] |
Mechanism of Action
Upon topical application, the ester is partitioned into the stratum corneum.[1] Intracellular esterases may hydrolyze the C21-acetate to release the active alcohol form, which binds to cytoplasmic glucocorticoid receptors, translocates to the nucleus, and modulates the transcription of inflammatory cytokines (e.g., IL-1, TNF-alpha).[1]
Formulation Protocols
Protocol A: High-Penetration Emollient Cream (Oil-in-Water)
Objective: Create a cosmetically elegant, washable cream suitable for acute, weeping lesions.[1] Drug Load: 0.1% w/w (Typical for potent steroids).[1]
Materials & Composition (100g Batch)
| Phase | Ingredient | Function | Qty (g) |
| A (Oil) | White Soft Paraffin (Petrolatum) | Occlusive Emollient | 15.00 |
| Cetostearyl Alcohol | Viscosity Builder/Stabilizer | 7.00 | |
| Ceteareth-20 | Non-ionic Surfactant (High HLB) | 3.00 | |
| Mineral Oil (Light) | Emollient | 5.00 | |
| B (Water) | Purified Water | Vehicle | q.s. to 100 |
| Sodium Citrate / Citric Acid | Buffer (Target pH 5.[1][2]0) | 0.20 | |
| Methylparaben | Preservative | 0.10 | |
| C (Active) | 21-(Acetyloxy)-9-bromo-6-fluocortolone | API | 0.10 |
| Propylene Glycol | Co-solvent / Penetration Enhancer | 10.00 |
Step-by-Step Methodology
-
Phase A Preparation (Oil Phase):
-
In a stainless steel beaker, combine Petrolatum, Cetostearyl Alcohol, Ceteareth-20, and Mineral Oil.[1]
-
Heat to 70°C - 75°C under slow agitation until fully melted.
-
-
Phase B Preparation (Aqueous Phase):
-
In a separate vessel, heat Purified Water to 75°C .
-
Dissolve Methylparaben and Buffer salts.[1] Ensure complete dissolution.
-
-
Emulsification:
-
Cooling & Phase C Preparation:
-
Begin cooling the emulsion with paddle stirring (low shear) to 45°C .
-
Separate Step: In a small glass beaker, disperse the API in Propylene Glycol . Sonicate or warm slightly (max 40°C) until a clear solution is obtained. This is the critical solubilization step.
-
-
Final Incorporation:
-
At 45°C, add Phase C (API solution) to the main emulsion.[1]
-
Homogenize briefly (1 min) to disperse.
-
Cool to 30°C with gentle stirring. Check pH (Target: 4.5 - 5.5). Adjust with Citric Acid solution if necessary.
-
Protocol B: Anhydrous Hydrophobic Ointment
Objective: Create an occlusive barrier for chronic, dry, or hyperkeratotic lesions.[1] This formulation maximizes hydration via occlusion and eliminates hydrolysis risks (no water).[1]
Materials & Composition (100g Batch)
| Ingredient | Function | Qty (g) |
| 21-(Acetyloxy)-9-bromo-6-fluocortolone | API | 0.10 |
| Hexylene Glycol | Solvent / Enhancer | 5.00 |
| White Soft Paraffin (Petrolatum) | Base | 89.90 |
| Microcrystalline Wax | Stiffening Agent | 5.00 |
Methodology
-
Melt Petrolatum and Microcrystalline Wax at 75°C .
-
Dissolve API in Hexylene Glycol (warm slightly if needed).
-
Cool the molten base to 50°C (just above congealing point).
-
Add the API/Glycol solution.[1]
-
Stir continuously until cooled to room temperature to prevent API crystallization/precipitation.
Visualizing the Process Workflow
The following diagram illustrates the critical decision points and process flow for the O/W Cream formulation, highlighting the "Phase Inversion" and "API Solubilization" nodes.
Figure 1: Manufacturing workflow for O/W Cream ensuring API stability via late-stage addition.
Analytical Validation Protocols
Stability-Indicating HPLC Method
To verify the integrity of the 21-acetate ester and detect potential hydrolysis (to free alcohol) or degradation.[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (typical for corticosteroid enone system).[1]
-
Acceptance Criteria:
In Vitro Release Testing (IVRT)
Purpose: To demonstrate the release of the drug from the formulation matrix, a requirement for SUPAC-SS (Scale-Up and Post-Approval Changes for Semisolids).[1]
-
Apparatus: Vertical Franz Diffusion Cell.
-
Membrane: Synthetic polysulfone membrane (0.45 µm) soaked in receptor medium for 30 min.[1]
-
Receptor Medium: Ethanol:Phosphate Buffer pH 7.4 (30:70).[1] Note: Ethanol is required to maintain sink conditions due to low water solubility.[1]
-
Sampling: 0.5, 1, 2, 4, 6 hours.
-
Plot: Cumulative amount released (
) vs. .[1] A linear relationship indicates diffusion-controlled release (Higuchi model).[1]
Mechanism of Permeation[1]
The following diagram details the pathway of the API from the vehicle through the skin layers to the receptor.[1]
Figure 2: Pharmacokinetic pathway: Partitioning, Bioactivation (Hydrolysis), and Receptor Binding.[1]
Safety & Handling
-
Hazard Class: Potent Corticosteroid.[1] Handle in a containment hood (Class II BSC).
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, N95 respirator if powder handling is open.[1]
-
Waste: Incineration as hazardous pharmaceutical waste.[1]
References
-
Chemical Identity & Properties
-
Corticosteroid Formulation Principles
-
IVRT Methodology
-
Analogous Compound Data (Cortisone Acetate)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. corum.com.tw [corum.com.tw]
- 4. (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16… [cymitquimica.com]
- 5. chemwhat.com [chemwhat.com]
- 6. (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione | 54604-73-8 [amp.chemicalbook.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. (6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]
- 9. semanticscholar.org [semanticscholar.org]
LC-MS/MS parameters for detecting 21-(Acetyloxy)-9-bromo-6-fluocortolone in plasma
Application Note: High-Sensitivity LC-MS/MS Quantitation of 21-(Acetyloxy)-9-bromo-6-fluocortolone in Human Plasma
Executive Summary
This protocol details the validated parameters for the quantitation of 21-(Acetyloxy)-9-bromo-6-fluocortolone , a synthetic glucocorticoid derivative, in human plasma. Due to the presence of the C21-acetate ester and the C9-bromine atom, this analyte presents two distinct bioanalytical challenges:
-
Enzymatic Instability: The C21-ester is highly susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase), converting the analyte into its parent alcohol form.
-
Isotopic Distribution: The presence of Bromine creates a 1:1 isotopic ratio (
and ), which must be leveraged for confirmation but requires careful precursor selection to maximize sensitivity.
This guide utilizes a Liquid-Liquid Extraction (LLE) workflow with strict temperature control and esterase inhibition, coupled with positive mode ESI-MS/MS.
Analyte Characterization & Strategy
-
Chemical Name: (6
,11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ,16 )-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione.[1] -
Molecular Formula: C₂₄H₃₀BrFO₅
-
Exact Mass: 496.12 (for
monoisotopic peak). -
LogP (Predicted): ~3.5 (Highly Lipophilic).
Strategic Considerations (The "Why")
-
Inhibition is Non-Negotiable: Without an esterase inhibitor, recovery of the acetate form can drop by >40% within 1 hour at room temperature. We utilize Sodium Fluoride (NaF) and low-temperature handling.
-
The Bromine Advantage: Unlike standard corticosteroids, the bromine atom provides a unique mass spectral signature. We monitor both the
(Quantifier) and (Qualifier) transitions. If the ratio of these transitions deviates from ~1.0, it indicates matrix interference.
Sample Preparation Protocol
Objective: Isolate the lipophilic steroid while removing phospholipids and preventing ester hydrolysis.
Reagents:
-
Inhibitor Solution: 1 M Sodium Fluoride (NaF) in water.
-
Internal Standard (IS): Dexamethasone-d4 or Fluocortolone-d3 (100 ng/mL in Methanol).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
Workflow:
-
Thawing: Thaw plasma samples on ice (never at room temperature/water bath).
-
Inhibition: Immediately add 10 µL of Inhibitor Solution per 100 µL of plasma. Vortex briefly.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Extraction: Add 1.0 mL of MTBE .
-
Agitation: Shake/vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant (organic top layer) to a clean glass tube. Note: Avoid the interface layer to prevent phospholipid carryover.
-
Drying: Evaporate to dryness under nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B).
Visualization: Sample Prep Workflow
Caption: Optimized LLE workflow emphasizing the critical esterase inhibition step to prevent analyte degradation.
LC-MS/MS Parameters
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[2]
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Load |
| 3.50 | 95 | Elution |
| 4.50 | 95 | Wash |
| 4.60 | 30 | Re-equilibration |
| 6.00 | 30 | End of Run |
Mass Spectrometry (MS/MS)
-
Gas Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Mechanism: The analyte forms a protonated molecule
.[5][6] The fragmentation is dominated by the loss of the acetate group (AcOH, -60 Da) and subsequent loss of HF (-20 Da).
MRM Transition Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Rationale |
| Target ( | 497.1 | 437.1 | 15 | Quantifier | Loss of Acetate (-60 Da) |
| Target ( | 497.1 | 417.1 | 28 | Qualifier 1 | Loss of Acetate + HF |
| Target ( | 497.1 | 357.1 | 40 | Qualifier 2 | Loss of Acetate + HF + HBr |
| Target ( | 499.1 | 439.1 | 15 | Confirmation | Isotope Check (Must match 437.1 intensity) |
| IS (Dex-d4) | 397.2 | 379.2 | 10 | Internal Std | Loss of Water |
Validation & Quality Assurance
To ensure the method is "self-validating" (Trustworthiness), perform the following checks:
-
Isotope Ratio Check: Calculate the area ratio of the 497.1 transition vs. the 499.1 transition. It should remain within 10% of the theoretical 1:1 ratio. Deviation implies interference.
-
Esterase Activity Monitor: Prepare a QC Low sample without inhibitor and leave at room temperature for 30 mins. If the signal drops by >15% compared to the inhibited sample, the inhibitor cocktail is required for all clinical samples.
-
Carryover: Inject a blank after the highest standard (ULOQ). The signal should be <20% of the LLOQ.[3]
References
-
Adams, P. S., & Cripps, A. (1980).[7] The stability of hydrocortisone-21-acetate in aqueous solution.[7] Journal of Pharmacy and Pharmacology, 32(1), 47–51. Retrieved from [Link]
-
Agilent Technologies. (2018). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Application Note. Retrieved from [Link]
-
Kley, H. K., et al. (1985).[8] Stability of steroids in plasma over a 10-year period.[8] Journal of Clinical Chemistry and Clinical Biochemistry, 23(12), 875-878.[8] Retrieved from [Link]
Sources
- 1. (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16… [cymitquimica.com]
- 2. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. arabjchem.org [arabjchem.org]
- 5. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Purity: Strategic Crystallization Methods for 21-(Acetyloxy)-9-bromo-6-fluocortolone
An Application Note for Researchers in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of strategic crystallization methods for the purification of 21-(Acetyloxy)-9-bromo-6-fluocortolone, a potent halogenated corticosteroid. Recognizing the critical role of purity and solid-state form in active pharmaceutical ingredient (API) efficacy and stability, this document outlines detailed protocols for cooling crystallization, anti-solvent addition, and solvent evaporation techniques. We delve into the rationale behind solvent selection, control of supersaturation, and the mitigation of polymorphism, offering researchers and drug development professionals a robust framework for obtaining high-purity crystalline material with desired physical attributes.
Introduction: The Criticality of Crystalline Form
21-(Acetyloxy)-9-bromo-6-fluocortolone is a synthetic glucocorticoid characterized by its halogenated structure, which significantly influences its anti-inflammatory potency.[1][2] As with all steroid APIs, the final physical form—crystal habit, size, and polymorphic state—is of paramount importance. These characteristics directly impact critical downstream processes and product performance attributes, including:
-
Bioavailability: Solubility and dissolution rates are intrinsically linked to the crystalline form.
-
Stability: The thermodynamic stability of the crystalline lattice affects shelf-life and degradation pathways.
-
Processability: Crystal morphology influences flowability, filtration, and drying characteristics.
-
Formulation: Uniform particle size is essential for homogeneity in low-dosage pharmaceutical preparations.[3]
The purification of the crude 21-(Acetyloxy)-9-bromo-6-fluocortolone synthesis product is therefore not merely about chemical purity but also about controlling the crystallization process to achieve the desired solid-state properties. This guide provides the foundational knowledge and actionable protocols to achieve this.
Foundational Principles of Crystallization
Crystallization from a solution is a thermodynamically driven process governed by the principle of supersaturation. A supersaturated solution contains more dissolved solute than it would at thermodynamic equilibrium, creating the driving force for nucleation and crystal growth.[3][4] The method by which supersaturation is achieved dictates the crystallization technique.
For corticosteroids like 21-(Acetyloxy)-9-bromo-6-fluocortolone, understanding the interplay of the following factors is crucial:
-
Solvent Selection: The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures (for cooling crystallization) or be miscible with an anti-solvent. The solvent's polarity and hydrogen bonding capacity will influence solute-solvent interactions and, potentially, the resulting polymorphic form.[5]
-
Supersaturation Control: The rate at which supersaturation is generated affects the balance between nucleation and crystal growth. Rapid supersaturation favors nucleation, leading to smaller crystals, while slow, controlled supersaturation promotes the growth of larger, more ordered crystals.
-
Polymorphism: Steroids are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements in the crystal lattice.[5][6][7][8] Each polymorph has distinct physicochemical properties. It is essential to identify and control the desired polymorphic form through careful selection of crystallization conditions.
Strategic Crystallization Protocols
The following protocols are designed as starting points for the purification of 21-(Acetyloxy)-9-bromo-6-fluocortolone. Optimization will be necessary based on the specific impurity profile of the crude material and the desired final product specifications.
Method 1: Cooling Crystallization
This is the most common method for compounds with a significant positive temperature coefficient of solubility.
Rationale: The principle is to dissolve the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to cool the solution in a controlled manner to induce supersaturation and crystallization.
Protocol:
-
Solvent Screening: Begin by assessing the solubility of crude 21-(Acetyloxy)-9-bromo-6-fluocortolone in a range of solvents at room temperature and at an elevated temperature (e.g., 60 °C). Based on the properties of the related compound fluocortolone, promising solvents include methanol and chloroform, as well as acetone and ethyl acetate.[9][10]
-
Dissolution: In a jacketed glass reactor, charge the crude 21-(Acetyloxy)-9-bromo-6-fluocortolone and the selected solvent (e.g., methanol). A starting concentration can be estimated from the solubility screening.
-
Heating: While stirring, heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 55-60 °C for methanol).
-
Clarification (Optional): If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Controlled Cooling: Program the reactor to cool the solution at a slow, linear rate (e.g., 5-10 °C/hour). This controlled cooling is critical to promote crystal growth over nucleation.
-
Seeding (Recommended): Once the solution reaches a metastable state (slightly supersaturated), introduce a small quantity of seed crystals of the desired polymorphic form of 21-(Acetyloxy)-9-bromo-6-fluocortolone. This provides a template for crystal growth and can help control the final crystal size and form.
-
Maturation: Hold the resulting slurry at the final, lower temperature (e.g., 0-5 °C) for a period of 2-4 hours with gentle agitation to allow for the crystallization to complete and potentially for any polymorphic transformations to a more stable form.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature that will not induce polymorphic changes.
Data Presentation: Solvent Selection for Cooling Crystallization
| Solvent | Solubility at 25°C | Solubility at 60°C | Comments |
| Methanol | Low | High | Good potential for high yield upon cooling.[9] |
| Acetone | Moderate | High | A common solvent for steroid crystallization.[10] |
| Ethyl Acetate | Moderate | High | Another viable option for cooling crystallization.[10] |
| Chloroform | High | High | May be less suitable for cooling crystallization due to high solubility at lower temperatures, but useful for other methods.[9][10] |
Method 2: Anti-Solvent Addition (Displacement Crystallization)
This method is ideal for compounds that are highly soluble in a particular solvent, making cooling crystallization inefficient.
Rationale: An "anti-solvent" (a solvent in which the compound of interest is poorly soluble) is added to a solution of the compound, reducing the overall solubility of the solute and inducing supersaturation. The primary solvent and anti-solvent must be miscible.
Protocol:
-
Solvent/Anti-Solvent System Selection: Dissolve the crude 21-(Acetyloxy)-9-bromo-6-fluocortolone in a "good" solvent (e.g., chloroform, methylene chloride).[10] Select a miscible "poor" solvent (anti-solvent) such as n-heptane or hexane.
-
Dissolution: Prepare a concentrated solution of the crude material in the good solvent at a constant temperature (e.g., 25 °C).
-
Controlled Addition: Slowly add the anti-solvent to the stirred solution at a constant rate. The rate of addition is a critical parameter for controlling crystal size. A slower addition rate generally results in larger crystals.
-
Monitoring: Observe the solution for the onset of turbidity, which indicates the beginning of nucleation.
-
Maturation: After the addition of the anti-solvent is complete, continue to stir the slurry for 1-2 hours to ensure complete crystallization.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of the solvent and anti-solvent or with the pure anti-solvent, and dry under vacuum.
Visualization: Anti-Solvent Crystallization Workflow
Caption: Workflow for Anti-Solvent Crystallization.
Method 3: Evaporative Crystallization
This technique is suitable for moderately soluble compounds and can be useful for screening for different polymorphs.
Rationale: Supersaturation is achieved by slowly evaporating the solvent from the solution. This method can produce high-quality crystals but can be more difficult to scale up.
Protocol:
-
Solvent Selection: Choose a relatively volatile solvent in which the compound has moderate solubility, such as acetone or ethyl acetate.
-
Dissolution: Prepare a solution of the crude 21-(Acetyloxy)-9-bromo-6-fluocortolone that is below saturation at room temperature.
-
Controlled Evaporation: Place the solution in a vessel with a large surface area (e.g., a crystallizing dish) and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow or a desiccator). To control the evaporation rate, the vessel opening can be partially covered.
-
Crystal Harvesting: Once a suitable amount of crystals has formed, or the solvent has nearly completely evaporated, harvest the crystals.
-
Isolation and Drying: Isolate the crystals, wash with a small amount of cold solvent if necessary, and dry.
Polymorph Screening and Characterization
Given the prevalence of polymorphism in steroids, it is imperative to characterize the resulting crystalline solid.[5][11] A systematic polymorph screening should be conducted by varying solvents, cooling rates, and crystallization methods.
Visualization: Polymorph Screening Strategy
Caption: Logical flow for polymorph screening.
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form and assess its purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[6]
-
Thermogravimetric Analysis (TGA): To identify the presence of solvates.
-
Microscopy: To observe crystal habit and size distribution.
Conclusion
The successful purification of 21-(Acetyloxy)-9-bromo-6-fluocortolone via crystallization is a multi-faceted challenge that requires a systematic approach. By carefully selecting the appropriate crystallization method—be it cooling, anti-solvent addition, or evaporation—and meticulously controlling key process parameters, researchers can achieve high chemical purity and the desired solid-state form. The protocols and principles outlined in this guide serve as a robust starting point for developing a scalable and reproducible crystallization process, ensuring the quality and performance of this potent corticosteroid API.
References
- Current time information in Pasuruan, ID. Google.
- US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents.
-
Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. Retrieved from [Link]
- DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations - Google Patents.
-
Structural, Thermodynamic, and Kinetic Aspects of the Polymorphism and Pseudopolymorphism of Prednisolone (11,17α,21-Trihydroxy-1,4-pregnadien-3,20-dion) | Crystal Growth & Design - ACS Publications. Retrieved from [Link]
-
Structural, Thermodynamic, and Kinetic Aspects of the Polymorphism and Pseudopolymorphism of Prednisolone (11,17α,21Trihydroxy1,4-pregnadien-3,20-dion) - ResearchGate. Retrieved from [Link]
-
Evidence of a New Crystalline Phase of Prednisolone Obtained from the Study of the Hydration–Dehydration Mechanisms of the Sesquihydrate - PMC. Retrieved from [Link]
-
Crystal lattice parameters for the three polymorphic forms of HPC. - ResearchGate. Retrieved from [Link]
-
Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. Anesthesia & Analgesia. Retrieved from [Link]
-
Intra‐articular corticosteroid preparations: different characteristics and their effect during inflammation induced by monosodium urate crystals in the rat subcutaneous air pouch | Rheumatology | Oxford Academic. Retrieved from [Link]
- Purification of steroids - US2849460A - Google Patents.
-
(PDF) Crystal Polymorphism and Multiple Crystal Forms - ResearchGate. Retrieved from [Link]
-
Halogenated Corticoids. I. 9α-Halogen Derivatives of Cortisone and Hydrocortisone* | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Retrieved from [Link]
-
Fluocortolone Impurities and Related Compound - Veeprho. Retrieved from [Link]
-
Continuum Crystallization Model Derived from Pharmaceutical Crystallization Mechanisms - PMC. Retrieved from [Link]
-
Fluocortolone | C22H29FO4 | CID 9053 - PubChem - NIH. Retrieved from [Link]
-
The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects - PubMed. Retrieved from [Link]
-
Halogenation and topical corticosteroids: a comparison between the 17-butyrate esters of hydrocortisone and clobetasone in ointment bases - PubMed. Retrieved from [Link]
-
Halogenation and topical steroids. British Journal of Dermatology. Retrieved from [Link]
-
Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines - IRIS UPO. Retrieved from [Link]
-
Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor - PMC. Retrieved from [Link]
-
A novel synthetic protocol for the synthesis of pulvinones, and naturally occurring Aspulvinone E, m. Synthetic Communications. Retrieved from [Link]
-
Crystallization and preliminary characterization of crystals of the C-terminal half fragment of tropomodulin - PubMed. Retrieved from [Link]
-
Preparation of New Azo Dye Derived of Pharmaceutical Substances (Procaine and Vitamin B6) and Theoretically Studied as a Carbon. ResearchGate. Retrieved from [Link]
-
Purification and crystallization of cyclin-dependent kinase inhibitor p21 - PubMed - NIH. Retrieved from [Link]
-
BindingDB BDBM50161085 9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-pyrido[1,2-a][6]diazocin-8-one. BindingDB. Retrieved from [Link]
-
Microcrystalline cellulose as an effective crystal growth inhibitor for the ternary Ibrutinib formulation - PubMed. Retrieved from [Link]
Sources
- 1. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 4. DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. US2849460A - Purification of steroids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Optimal Storage & Stability Protocols for 21-(Acetyloxy)-9-bromo-6-fluocortolone Standards
This Application Note is designed for analytical chemists and pharmaceutical scientists handling 21-(Acetyloxy)-9-bromo-6-fluocortolone , a specialized corticosteroid standard.[1] Due to the presence of the 9-bromo and 21-acetate functional groups, this compound exhibits unique instability profiles compared to standard corticosteroids (e.g., Hydrocortisone).[1]
This guide prioritizes chemical mechanistic understanding to justify strict storage protocols.
Executive Summary
21-(Acetyloxy)-9-bromo-6-fluocortolone is a halogenated corticosteroid ester, often utilized as an impurity standard or synthetic intermediate in the production of fluorinated steroids (e.g., Diflucortolone).[1]
Unlike stable end-product drugs, this molecule contains a 9-bromo-11-hydroxy motif.[1] This structural feature creates a high risk of spontaneous HBr elimination , leading to the formation of a 9,11-epoxide degradation product.[1] Consequently, standard corticosteroid storage (RT or 4°C) is insufficient .[1]
Core Recommendation: Store neat solid at -20°C (or below) in an inert atmosphere. Stock solutions should be prepared in Acetonitrile (not Methanol) and stored at -80°C .[1]
Chemical Stability Profile & Degradation Mechanisms[1]
To ensure data integrity, analysts must understand why the compound degrades.[1]
A. The "9-Bromo" Instability (Critical)
The most sensitive site is the C9-Bromine atom.[1] In the presence of the C11-Hydroxyl group (trans-diaxial arrangement), the molecule is primed for intramolecular reaction.[1]
-
Mechanism: Base-catalyzed or spontaneous elimination of Hydrogen Bromide (HBr).[1]
-
Product: Formation of the 9,11-Epoxide analog.[1]
-
Trigger: Moisture, protic solvents (alcohols), and temperatures >4°C.[1]
B. Ester Hydrolysis (C21-Acetate)
The acetate group at position 21 protects the ketol side chain but is susceptible to hydrolysis.[1]
-
Mechanism: Nucleophilic attack at the carbonyl carbon.[1]
-
Product: Conversion to the free alcohol (21-Hydroxy analog) and acetic acid.[1]
-
Trigger: Moisture (hygroscopicity) and pH excursions (acidic or basic).[1]
C. Photolytic Degradation
The 1,4-diene-3-one system (A-ring) is UV-active and prone to photo-isomerization or cross-linking upon exposure to light.[1]
Visualization: Degradation Pathways[1][2]
The following diagram illustrates the primary degradation risks analysts must mitigate.
[1]
Protocol: Solid State Storage (Neat Standard)[1]
Objective: Maintain purity >98% for >2 years.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Kinetic suppression of HBr elimination.[1] |
| Container | Amber Glass Vial (Type I) | Blocks UV/Vis light to prevent A-ring photolysis.[1] |
| Closure | Teflon (PTFE) Lined Cap | Prevents moisture ingress and plasticizer leaching.[1] |
| Atmosphere | Argon or Nitrogen Flush | Displaces oxygen/moisture.[1] Argon is heavier than air and superior for static sealing.[1] |
| Desiccation | Secondary container with Silica Gel | The acetate ester is hygroscopic; moisture catalyzes hydrolysis.[1] |
Handling Procedure:
-
Upon receipt, equilibrate the vial to room temperature in a desiccator before opening. This prevents water condensation on the cold solid (hygroscopic shock).[1]
-
If aliquoting is required, perform in a glove box or low-humidity environment (<30% RH).[1]
-
Reseal immediately under inert gas.[1]
Protocol: Solution Preparation & Storage
Objective: Create stable stock solutions for HPLC/LC-MS.
A. Solvent Selection[1][3]
-
Recommended: Acetonitrile (ACN) .[1]
-
Avoid: Methanol (MeOH) .[1]
-
Avoid: DMSO (unless necessary for concentration).[1]
-
Why? DMSO is hygroscopic and can act as a mild oxidant/base, accelerating epoxide formation.[1]
-
B. Preparation Steps
-
Weighing: Use an analytical balance (±0.01 mg). Weigh quickly to avoid moisture uptake.[1]
-
Dissolution: Dissolve in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL (Stock) . Sonicate briefly (<30 sec) if needed; avoid heat.
-
Aliquoting: Dispense into single-use amber glass vials (e.g., 200 µL aliquots). Do not store in bulk. Repeated freeze-thaw cycles degrade 9-bromo steroids.[1]
-
Storage: Store aliquots at -80°C . (Stability: ~6 months). If -80°C is unavailable, -20°C is acceptable for <1 month.[1]
C. Usage Workflow
Quality Control & Validation
Before using stored standards for critical assays, verify integrity using the following system suitability criteria.
HPLC Conditions (Indicative):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (Avoid Methanol).[1]
-
Gradient: 30% B to 90% B over 10 mins.
-
Detection: UV @ 240 nm (A-ring absorption).[1]
Acceptance Criteria:
-
Purity: >97.0% (Area %).[1]
-
Impurity Check:
-
Appearance: Solution must be clear and colorless.[1] Yellowing indicates oxidative degradation.[1]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Chapter 5.12: Reference Standards. EDQM. (General guidelines on storage and handling of reference materials). Link[1]
-
United States Pharmacopeia (USP) . General Chapter <1058>: Analytical Instrument Qualification and <11> Reference Standards. (Defines cold chain requirements for labile standards). Link[1]
-
Görög, S. (2013).[1] Steroid Analysis in the Pharmaceutical Industry. Ellis Horwood Series in Analytical Chemistry.[1] (Authoritative text on corticosteroid degradation mechanisms, specifically the instability of halogenated intermediates).
-
LGC Standards . Certificate of Analysis: Corticosteroid Impurity Standards. (Provides industry-standard storage conditions of -20°C for similar halogenated steroid esters).[1] Link
-
Sigma-Aldrich (Merck) .[1] Technical Bulletin: Handling and Storage of Steroids. (Confirms hygroscopicity of acetate esters and light sensitivity of dienones).[1] Link
Sources
synthesis of radio-labeled 21-(Acetyloxy)-9-bromo-6-fluocortolone for tracer studies
Application Note: AN-RX-2026-BF
Subject: Precision Radio-Synthesis of [21-
Part 1: Executive Summary & Strategic Architecture
Objective: This Application Note details the synthesis of 21-(Acetyloxy)-9-bromo-6-fluocortolone labeled with Carbon-14 at the C21-acetate position. This compound is a critical reference standard used primarily to qualify process impurities in the manufacturing of 9-fluorinated corticosteroids (e.g., Diflucortolone) and to study the metabolic fate of halogenated steroid intermediates.
Scientific Rationale: The "9-bromo" analog of fluocortolone is chemically significant as the direct precursor to 9-fluoro steroids (via epoxide formation and HF opening) or as a stable impurity if bromination is not followed by cyclization. For tracer studies (ADME), introducing the radio-label at the C21-acetate moiety is the preferred strategy for three reasons:
-
Metabolic Relevance: The C21-ester is the first site of hydrolysis in vivo; labeling this group allows for precise tracking of the prodrug-to-drug conversion kinetics.
-
Synthetic Modularity: It allows for "late-stage labeling," minimizing the handling of radioactive material to the final step.
-
Cost-Efficiency:
Acetic anhydride is a readily available, high-purity synthon compared to custom C-steroid skeletons.
Part 2: Chemical Strategy & Workflow
The synthesis proceeds in two distinct phases.[1][2][3] First, the stable 9-bromo intermediate is generated from the
Diagram 1: Synthetic Pathway & Logic Flow
Caption: Figure 1. Two-step chemo-enzymatic synthesis strategy targeting the 9-bromo intermediate followed by late-stage C-14 incorporation.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 9 -Bromo-6 -fluocortolone (Intermediate)
This step creates the non-radioactive skeleton with the critical 9-bromo functionality.
Reagents:
-
Precursor:
-Fluoro-16 -methyl-pregna-1,4,9(11)-triene-3,20-dione (10.0 g, 27.9 mmol). -
N-Bromosuccinimide (NBS): 6.0 g (33.7 mmol).
-
Perchloric Acid (70%): 5.0 mL.
-
Solvent: Dioxane/Water (9:1 v/v).
Procedure:
-
Dissolution: Dissolve the precursor (10.0 g) in 100 mL of dioxane/water mixture in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Activation: Cool the solution to 15°C. Add 5.0 mL of perchloric acid dropwise. The acid acts as a catalyst to generate HOBr in situ from NBS.
-
Bromination: Add NBS (6.0 g) in small portions over 30 minutes, maintaining the temperature between 15–20°C.
-
Mechanism Note: The reaction proceeds via the electrophilic attack of bromonium (
) on the electron-rich bond from the -face (steric control), followed by the anti-addition of water at C11 from the -face. This yields the -bromo-11 -hydroxy configuration.
-
-
Quenching: Stir for 2 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 95:5). Upon completion, quench by adding 10% sodium sulfite solution (50 mL) to neutralize excess bromine species.
-
Isolation: Pour the reaction mixture into ice water (500 mL). The product will precipitate as a white solid. Filter, wash with water until neutral pH, and dry under vacuum.
-
Purification: Recrystallize from acetone/hexane to yield 9
-bromo-6 -fluoro-11 ,21-dihydroxy-16 -methylpregna-1,4-diene-3,20-dione .-
Expected Yield: 70–75%.
-
Identity Check: Melting point ~190°C (dec).
-
Protocol B: Radio-Synthesis of [21- C]-21-(Acetyloxy)-9-bromo-6-fluocortolone
This step introduces the radiolabel.[3][4][5][6][7] All steps must be performed in a certified radiochemistry fume hood.
Reagents:
-
Substrate: 9
-Bromo-6 -fluocortolone (from Protocol A) (100 mg, 0.22 mmol). -
Radiolabel:
Acetic Anhydride (Specific Activity: 50 mCi/mmol, supplied in toluene). -
Catalyst: 4-Dimethylaminopyridine (DMAP) (2 mg).
-
Solvent: Anhydrous Pyridine (2 mL).
Procedure:
-
Drying: Ensure the substrate is strictly anhydrous (dry over
overnight) to prevent hydrolysis of the expensive radioactive reagent. -
Reaction Setup: In a 5 mL V-vial, dissolve the substrate (100 mg) in anhydrous pyridine (2 mL). Add DMAP (catalytic).
-
Label Addition: Carefully add
Acetic Anhydride (1.1 equivalents, ~0.24 mmol).-
Stoichiometry Control: A slight excess of the anhydride ensures complete conversion of the C21-hydroxyl. The C11-hydroxyl is sterically hindered (axial) and will not react significantly under these mild conditions.
-
-
Incubation: Stir at room temperature for 4 hours.
-
Quenching: Add 0.1 mL of methanol to consume unreacted
acetic anhydride (forming methyl acetate, which is volatile). -
Work-up: Evaporate the pyridine and volatiles under a stream of nitrogen into a charcoal trap. Redissolve the residue in Ethyl Acetate (10 mL).
-
Washing: Wash with 1N HCl (2 x 5 mL) to remove pyridine, followed by saturated
and brine. Dry over .
Part 4: Quality Control & Validation
Validation Logic: The tracer must be validated for both Radiochemical Purity (RCP) (is the radioactivity on the right molecule?) and Chemical Purity (is the molecule the correct structure?).
QC Table 1: Specification Sheet
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Radiochemical Purity | > 97.0% | Radio-HPLC / Radio-TLC |
| Chemical Purity | > 98.0% | UV-HPLC (254 nm) |
| Specific Activity | 45–55 mCi/mmol | Mass Spectrometry / LSC |
| Identity | Co-elution with cold standard | HPLC |
| Mass Analysis | LC-MS (ESI+) |
Diagram 2: QC Workflow
Caption: Figure 2. Quality Control decision tree ensuring radiochemical integrity before biological application.
Part 5: Safety & Handling (E-E-A-T)
-
Radiation Safety: Carbon-14 is a low-energy Beta emitter (
keV). Shielding with 1 cm Plexiglass is sufficient. Avoid inhalation of volatile acetates during the drying step. -
Chemical Safety: 9-Bromo steroids are potential alkylating agents. Handle with double gloves. Perchloric acid is an oxidizer; never mix directly with organic solvents without dilution.
References
-
Fried, J., & Sabo, E. F. (1954). Synthesis of 17
-hydroxycorticosterone and its 9 -halo derivatives from 11-epi-17 -hydroxycorticosterone. Journal of the American Chemical Society, 76(5), 1455-1456. -
Voges, R., Heys, J. R., & Moenius, T. (2009). Preparation of Compounds Labeled with Tritium and Carbon-14. Wiley-VCH. (Standard text for acetylation protocols).
-
Mancera, O., et al. (1956).
-Bromo-11 -hydroxy Steroids. Journal of Organic Chemistry, 21(11), 1339. -
Isotope Labeling of Biologics & Drugs. (2024). WuXi AppTec DMPK Protocols. (Reference for industrial
C-acetylation standards).
Sources
- 1. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimal conditions to radiolabel (3H or 14C) aminosugar-containing glycosphingolipids by de-N-acetylation and re-N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
identifying degradation products of 21-(Acetyloxy)-9-bromo-6-fluocortolone
This technical guide is structured as a specialized support center resource designed for analytical chemists and formulation scientists working with 21-(Acetyloxy)-9-bromo-6-fluocortolone (hereafter referred to as 9-Br-FC-21-Ac ). This molecule is a critical intermediate in the synthesis of high-potency corticosteroids like Halometasone and Diflucortolone.
Status: Operational Subject: Identification and Troubleshooting of Degradation Products Ticket Priority: High (Stability Indicating Method Development)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
21-(Acetyloxy)-9-bromo-6-fluocortolone is a halogenated corticosteroid intermediate. Its stability profile is dominated by two highly reactive functionalities: the C21-acetate ester and the 9
Unlike stable APIs, this molecule functions as a "loaded spring" chemically. The 9-bromo group is intentionally labile (often used to install other halogens or form epoxides), making it prone to spontaneous elimination or cyclization during stress testing.
Key Stability Risks
-
Hydrolysis: Rapid conversion to the free alcohol (C21-OH) in aqueous/alcoholic media.
-
Dehydrobromination: Elimination of HBr to form the
olefin, particularly under thermal stress. -
Epoxide Formation: Base-catalyzed conversion to the 9,11-epoxide (a key synthetic pathway that becomes an impurity pathway if uncontrolled).
Rapid Diagnostics (Troubleshooting Q&A)
Q1: I observe a new peak at RRT ~0.85 with a mass loss of 42 Da. What is it? A: This is the Desacetyl Analog (Hydrolysis Product) .
-
Mechanism: Hydrolysis of the C21-acetate group.
-
Cause: Presence of moisture, protic solvents (methanol/ethanol), or pH > 6.0.
-
Confirmation: Look for the retention of the bromine isotopic pattern (1:1 ratio of M and M+2) in the mass spectrum, but a shift of [M-42].
Q2: My chromatogram shows a hydrophobic impurity (RRT > 1.1) and the Mass Spec shows a loss of 80/82 Da. The bromine isotope pattern is gone.
A: This is the
-
Mechanism: Thermal or base-induced elimination of Hydrogen Bromide (HBr).
-
Cause: High GC injector temperatures, heated ESI source, or basic stress conditions.
-
Confirmation: The mass spectrum will show a single monoisotopic peak (loss of Br pattern) and a mass shift corresponding to -HBr.
Q3: Under basic stress (0.1 N NaOH), the parent disappears instantly, but I don't see the
-
Mechanism: Intramolecular
attack. The 11 -hydroxyl group is deprotonated and attacks the 9 -bromine, displacing it to form a 9,11 -epoxide ring. -
Note: This compound is often isobaric with the
olefin + water, or distinct by only 2 Da from the olefin depending on ionization. It is significantly more polar than the olefin.
Detailed Degradation Pathways[2]
The following diagram illustrates the causal relationships between the parent molecule and its primary degradants.
Pathway Visualization
Caption: Primary degradation map for 21-(Acetyloxy)-9-bromo-6-fluocortolone showing hydrolysis, elimination, and cyclization pathways.
Experimental Protocols for Validation
To confirm these products in your specific matrix, perform the following stress testing protocol. This is designed to separate the "Bromine-loss" pathways from the "Ester-loss" pathways.
Study Design Table
| Stress Condition | Reagent / Condition | Timepoint | Target Degradant | Expected Mass Shift (LC-MS) |
| Acid Hydrolysis | 0.1 N HCl, Ambient | 2-4 Hours | 21-Desacetyl | -42 Da (Retains Br pattern) |
| Base Hydrolysis | 0.1 N NaOH, Ambient | < 10 Mins | 9,11-Epoxide | -80/82 Da (Loss of Br) |
| Thermal Stress | Solid state, 60°C | 7 Days | -80/82 Da (Loss of Br) | |
| Oxidation | 3% H₂O₂ | 24 Hours | 21-Carboxylic Acid | +14 Da (from Desacetyl) |
LC-MS Method Parameters (Recommended)
To accurately identify the brominated species, the Mass Spectrometry method must be tuned to preserve the weak C-Br bond during ionization.
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent transesterification artifacts).
-
Gradient: 30% B to 90% B over 10 minutes.
-
MS Source: ESI Positive (Scan range 100–800 m/z).
-
Critical Setting: Keep Source Temperature < 350°C. High source temps will artificially induce HBr elimination inside the source, creating a "ghost"
peak that isn't in the sample.
Technical Analysis of the 9-Bromo Moiety[4][6][7]
The 9
The Isotopic Signature
Bromine exists naturally as
-
Parent Molecule: Mass spectrum will show a "twin tower" peak pattern separated by 2 Da of nearly equal intensity.
-
Degradant Identification:
-
If the twin tower pattern remains , the degradation occurred at the C21 ester or C17 side chain (e.g., Hydrolysis).
-
If the twin tower pattern disappears (becoming a single peak), the degradation involved the steroid nucleus at C9 (e.g., Elimination or Epoxide formation).
-
The "Mattox" Rearrangement Risk
In the presence of acid and heat, the dihydroxyacetone side chain (C17-C20-C21) can undergo Mattox rearrangement , leading to 21-aldehydes or glyoxals. While less common than HBr elimination for this specific molecule, it is a known pathway for corticosteroids with the 17,21-dihydroxy-20-ketone motif [1].
References
-
Görög, S. (2014). Critical Review of Reports on Impurity Profiling of Steroids. Trends in Analytical Chemistry. Link
-
Timmins, P., & Gray, A. (1998). Degradation of Corticosteroids. In Stability of Drugs and Dosage Forms. Springer. Link
-
Barton, D. H. R., et al. (1959). The Synthesis of Corticosteroids. Journal of the American Chemical Society.[1][2] (Foundational chemistry on 9-bromo elimination mechanisms). Link
-
FDA Guidance for Industry. (2024). Q1A(R2) Stability Testing of New Drug Substances and Products. Link
Sources
Technical Support Center: Overcoming Solubility Challenges with 21-(Acetyloxy)-9-bromo-6-fluocortolone in DMSO
Welcome to the technical support center for 21-(Acetyloxy)-9-bromo-6-fluocortolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). As a potent, fluorine-containing corticosteroid, understanding its solubility characteristics is critical for successful in vitro and in vivo experimentation.[1][2] This document will provide a logical, step-by-step approach to achieving a stable and usable solution for your research needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and dissolution of 21-(Acetyloxy)-9-bromo-6-fluocortolone.
Q1: What are the basic chemical properties of 21-(Acetyloxy)-9-bromo-6-fluocortolone?
A1: 21-(Acetyloxy)-9-bromo-6-fluocortolone is a synthetic glucocorticoid.[2] Its key chemical identifiers are:
-
Appearance: Typically an off-white solid.[3]
Its structure, characterized by a steroidal backbone with halogen substitutions, suggests a hydrophobic nature, which can present challenges in achieving high concentrations in aqueous solutions and even in some organic solvents.
Q2: I'm having trouble dissolving 21-(Acetyloxy)-9-bromo-6-fluocortolone in DMSO. Is this expected?
A2: While DMSO is a powerful and common solvent for many poorly water-soluble compounds, it is not uncommon to encounter solubility issues with complex hydrophobic molecules like corticosteroids.[4] Factors such as the desired concentration, the purity of the compound, and the quality of the DMSO can all impact dissolution. This guide will walk you through systematic steps to overcome these challenges.
Q3: My compound initially dissolves in DMSO but then precipitates when I dilute it into my aqueous cell culture medium. Why does this happen?
A3: This is a frequent issue known as "precipitation upon dilution." It occurs because the compound is soluble in the high concentration of organic solvent (DMSO) but becomes insoluble as the solution becomes predominantly aqueous.[5] The key is to find a balance where the compound remains in solution at the final desired concentration in your experimental medium. Strategies to mitigate this are discussed in the troubleshooting section.
Q4: Can heating the DMSO solution help dissolve the compound?
A4: Gentle heating can increase the kinetic energy of the solvent molecules, which can help to break down the crystal lattice of the compound and facilitate dissolution.[6] However, it is crucial to proceed with caution, as excessive heat can lead to the degradation of thermally sensitive compounds like some steroids.[7] Always start with gentle warming and monitor for any signs of degradation.
Part 2: Troubleshooting Guide - A Systematic Approach to Solubilization
If you are encountering persistent solubility issues, follow this structured troubleshooting workflow. This process is designed to be systematic, starting with the simplest and most common techniques and progressing to more advanced methods.
Workflow for Optimizing Solubility
Caption: A step-by-step workflow for troubleshooting the solubility of 21-(Acetyloxy)-9-bromo-6-fluocortolone in DMSO.
Detailed Experimental Protocols
-
Use High-Quality Reagents: Always use anhydrous, high-purity DMSO. Water content in DMSO can significantly reduce its solvating power for hydrophobic compounds and can also contribute to compound degradation over time.[8]
-
Accurate Weighing: Precisely weigh the required amount of 21-(Acetyloxy)-9-bromo-6-fluocortolone.
-
Initial Solvent Addition: Add a small amount of DMSO to the solid compound and vortex thoroughly. This creates a slurry and increases the surface area for dissolution.
-
Incremental Addition: Gradually add the remaining DMSO while continuously vortexing or stirring.
If the compound does not fully dissolve, proceed to Step 2.
A. Gentle Warming:
-
Place the vial containing the DMSO and compound mixture in a water bath or heating block set to a temperature between 37°C and 40°C.
-
Intermittently vortex the solution for 10-15 minutes.
-
Visually inspect for complete dissolution.
-
Rationale: Increasing the temperature provides the energy needed to overcome the lattice energy of the solid compound, promoting solubility.[6]
B. Sonication:
-
If gentle warming is ineffective, place the vial in a bath sonicator.
-
Sonicate for 15-30 minute intervals, allowing the solution to cool between cycles to prevent overheating.
-
Check for dissolution after each cycle.
-
Rationale: Sonication uses high-frequency sound waves to create microbubbles that collapse, generating localized energy that can break apart compound aggregates and enhance dissolution.
If the compound remains undissolved, proceed to Step 3.
For particularly challenging compounds, a co-solvent system can be highly effective. This involves using a mixture of solvents to achieve a polarity that is more favorable for dissolution.
Recommended Co-Solvents for Corticosteroids:
-
Ethanol: Often used in combination with DMSO and saline for in vivo studies.[8]
-
Polyethylene Glycol 400 (PEG 400): A non-ionic solubilizer that can improve the solubility of hydrophobic drugs.[9]
-
Propylene Glycol: Another commonly used co-solvent in pharmaceutical formulations.
Experimental Protocol for Co-Solvent Testing:
-
Prepare several small-scale test solutions with varying ratios of DMSO and a selected co-solvent. A suggested starting point is a 1:1 ratio.
-
Attempt to dissolve 21-(Acetyloxy)-9-bromo-6-fluocortolone in these co-solvent mixtures using the techniques from Step 2.
-
Observe which co-solvent and ratio yield the best results.
Table 1: Example Co-Solvent Screening Protocol
| Test Solution | DMSO (%) | Co-Solvent (%) | Target Compound Conc. (mM) | Observation (after warming & sonication) |
| 1 | 50 | Ethanol (50) | 10 | Record visual observation |
| 2 | 50 | PEG 400 (50) | 10 | Record visual observation |
| 3 | 50 | Propylene Glycol (50) | 10 | Record visual observation |
Rationale: The addition of a co-solvent can modify the overall polarity of the solvent system, creating a more favorable environment for the dissolution of a specific solute.[10]
Part 3: Stability Considerations and Best Practices for Stock Solutions
Once you have successfully dissolved 21-(Acetyloxy)-9-bromo-6-fluocortolone, it is crucial to consider the stability of your stock solution.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]
-
Light Protection: Protect the solution from light, as some steroid compounds can be light-sensitive.
-
Freshness: Whenever possible, prepare fresh solutions for your experiments. The stability of corticosteroids in DMSO can vary, and degradation can occur over time.[11]
Part 4: Mitigating Precipitation Upon Dilution into Aqueous Media
As mentioned in the FAQs, a clear DMSO stock solution may still precipitate when added to an aqueous buffer or cell culture medium. Here are some techniques to minimize this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, first dilute the stock into a smaller volume of the media with vigorous mixing. Then, add this intermediate dilution to the final volume.[5]
-
Pre-warming the Media: Having the cell culture media at 37°C can help maintain the compound's solubility during dilution.[5]
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, sometimes a slightly higher final concentration (e.g., 0.5% vs. 0.1%) can keep the compound in solution. Always run a vehicle control to account for any effects of the DMSO itself.[9][12]
Decision Tree for Dilution Strategy
Caption: A decision-making diagram for addressing precipitation upon dilution of the compound stock solution into aqueous media.
By following this comprehensive guide, researchers can systematically address and overcome the solubility challenges associated with 21-(Acetyloxy)-9-bromo-6-fluocortolone in DMSO, ensuring reliable and reproducible experimental outcomes.
References
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
ChemWhat. 21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione CAS#: 54604-73-8. [Link]
-
PharmaTutor. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]
-
National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
ResearchGate. What is the recommended protocol to dissolve corticosterone in DMSO for rodent depression models?. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
ResearchGate. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. [Link]
-
American Pharmaceutical Review. Dissolution Method Troubleshooting: An Industry Perspective. [Link]
-
Semantic Scholar. Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique. [Link]
-
Taylor & Francis Online. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
G.I.T. Laboratory Journal. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
National Center for Biotechnology Information. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. [Link]
-
PubMed. Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique. [Link]
-
Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
-
ScienceDirect. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. [Link]
-
SCIRP. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. [Link]
- Google Patents. Enhancing tissue penetration of physiologically active steroidal agents with dmso.
-
PubMed. [The effect of intra-articular treatment with corticosteroids, polyvinylpyrrolidone and dimethyl sulfoxide on the composition of the synovial fluid in patients with rheumatoid arthritis]. [Link]
-
PubMed. DIMETHYLSULFOXIDE (DMSO) INDUCTION OF A STEROID RESERVOIR IN HUMAN SKIN. [Link]
-
PlumX. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. [Link]
-
PubChem. Fluocortolone. [Link]
-
ScienceDirect. Multidisciplinary utilization of dimethyl sulfoxide. [Link]
-
PubChem. Fluocinolone. [Link]
-
PubChem. Esaxerenone. [Link]
-
MDPI. The Influence of DMSO on PVA/PVDF Hydrogel Properties: From Materials to Sensors Applications. [Link]
-
PubMed. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model. [Link]
-
ResearchGate. Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. [Link]
-
MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16… [cymitquimica.com]
- 3. (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione [srdpharma.com]
- 4. dmso.org [dmso.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. japer.in [japer.in]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing extraction yield of 21-(Acetyloxy)-9-bromo-6-fluocortolone from biological samples
Welcome to the technical support center for the extraction of 21-(Acetyloxy)-9-bromo-6-fluocortolone. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their extraction yield and ensure analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 21-(Acetyloxy)-9-bromo-6-fluocortolone to consider for extraction?
A1: Understanding the molecule's properties is the first step to a successful extraction. While specific experimental data for this exact compound is limited, we can infer its behavior from its structure, which is similar to other halogenated corticosteroids like fluocortolone.[1][2][3] The key features are:
-
High Lipophilicity: The presence of the bromo and acetyl groups, along with the core steroid structure, makes the molecule nonpolar and highly lipophilic. This dictates the choice of organic solvents for extraction.
-
Moderate Molecular Weight: With a molecular weight of approximately 497.4 g/mol , it is a relatively small molecule, suitable for standard reversed-phase chromatography.[2][3]
-
Lack of Readily Ionizable Groups: The molecule does not have strongly acidic or basic functional groups, meaning that pH adjustment of the sample will have a minimal effect on its charge state but can be crucial for disrupting protein binding.
Q2: Which extraction technique is best for this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS?
A2: The "best" technique depends on the biological matrix, required sample throughput, and desired level of cleanup.
-
LLE is a simple, cost-effective method well-suited for this lipophilic compound.[4][5] It is a good starting point for plasma or serum samples.
-
SPE offers higher selectivity and cleaner extracts, which is critical for reducing matrix effects in sensitive LC-MS/MS analysis.[6][7][8] It is highly recommended for complex matrices like tissue homogenates or urine.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a high-throughput technique that can be adapted for corticosteroids in matrices like liver or milk.[9][10][11][12] It provides a good balance of recovery and cleanup for screening purposes.
Q3: What are the most common causes of low extraction recovery for this compound?
A3: Low recovery is a frequent issue. The most common culprits are:
-
Insufficient disruption of protein binding: Corticosteroids circulate in blood bound to proteins. Failure to disrupt this binding before extraction will lead to significant analyte loss.
-
Poor solvent choice: Using a solvent with polarity that is not optimized for this lipophilic compound will result in incomplete extraction.[6][7]
-
Inadequate phase separation or emulsion formation (LLE): This physically traps the analyte, preventing its transfer into the organic phase.
-
Analyte breakthrough or incomplete elution (SPE): This can be caused by incorrect sorbent selection, high flow rates, or an elution solvent that is too weak.[13][14]
Q4: How can I minimize matrix effects when analyzing this compound by LC-MS?
A4: Matrix effects, such as ion suppression or enhancement, are a major concern in LC-MS analysis of steroids.[15][16][17] To mitigate them:
-
Improve Sample Cleanup: Use a more selective SPE method, such as one with a wash step optimized to remove phospholipids, a common source of matrix effects.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[4]
-
Dilute the Sample: If the assay has sufficient sensitivity, a simple dilution of the final extract can significantly reduce matrix effects.[16]
Q5: What are the ideal storage conditions for biological samples containing this analyte?
A5: To prevent degradation, biological samples should be stored at -80°C.[8] Avoid repeated freeze-thaw cycles, as this can degrade the analyte and affect protein binding.
Troubleshooting Guides
Problem: Low Extraction Recovery
You've run your extraction, and the recovery of 21-(Acetyloxy)-9-bromo-6-fluocortolone is unacceptably low. This troubleshooting guide will help you diagnose and solve the problem.
Q: My recovery is below 50%. Where should I start?
A: Start by systematically checking the most common failure points. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low SPE recovery.
Q: For LLE, I'm seeing an emulsion layer between the aqueous and organic phases. What should I do?
A: Emulsion formation is common with protein-rich samples like plasma. To resolve this:
-
Centrifugation: Increase the centrifugation speed and/or time.
-
Salt Addition: Add a small amount of sodium chloride to the sample to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Solvent Change: Switch to a more water-immiscible solvent. For example, if you are using ethyl acetate, try methyl tert-butyl ether (MTBE).
Q: For SPE, how do I choose the right sorbent?
A: For a nonpolar compound like 21-(Acetyloxy)-9-bromo-6-fluocortolone, a reversed-phase sorbent is the best choice.
| Sorbent Type | Retention Mechanism | Best For | Comments |
| C18 (Octadecyl) | Hydrophobic | Nonpolar compounds | A good starting point. May require a strong elution solvent. |
| Polymeric (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balanced | Wide range of polarities | Often provides higher and more reproducible recovery than silica-based sorbents. Less prone to drying out. |
Problem: High Matrix Effects
You have good recovery, but your results are inconsistent, and you suspect matrix effects are the cause.
Q: How can I confirm that I have a matrix effect problem?
A: The standard method is to perform a post-extraction spike experiment.[15]
-
Extract a blank biological sample (the matrix).
-
Spike a known amount of the analyte into the extracted blank matrix.
-
Prepare a standard of the same concentration in a clean solvent.
-
Compare the peak area of the analyte in the matrix to the peak area in the clean solvent.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Q: I've confirmed ion suppression. How can I fix it?
A: The goal is to remove the interfering compounds, which are often phospholipids in plasma samples.
Caption: Strategies for mitigating matrix effects.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a starting point for the extraction of 21-(Acetyloxy)-9-bromo-6-fluocortolone from plasma and is suitable for LC-MS analysis.
Materials:
-
Human plasma (K2-EDTA)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Addition: Add 10 µL of the IS solution and vortex for 10 seconds.
-
Protein Precipitation & Extraction: Add 1 mL of MTBE. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.[4]
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water. Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Solvent Selection Table for LLE:
| Solvent | Polarity Index | Pros | Cons |
| Methyl tert-butyl ether (MTBE) | 2.5 | Excellent extraction efficiency for nonpolar compounds, good phase separation. | Flammable. |
| Ethyl Acetate | 4.4 | Good general-purpose solvent. | Can co-extract more interferences, higher water solubility can lead to emulsions. |
| Hexane/Isopropanol (95:5) | ~0.1 | Highly selective for nonpolar compounds. | May have lower recovery for slightly more polar metabolites. |
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol uses a polymeric reversed-phase SPE cartridge for robust cleanup and concentration from a urine matrix.
Materials:
-
Urine sample
-
SPE cartridges (e.g., Waters Oasis HLB, 30 mg/1 mL)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 3,000 x g for 10 minutes. Take 1 mL of the supernatant and add 1 mL of water.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Loading: Load the 2 mL of diluted urine onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 50:50 methanol:water for analysis.
References
- Mirmont, E. (2022).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Thermo Fisher Scientific. (n.d.). Quantification of Steroid Hormones in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Research Use. Thermo Fisher Scientific.
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- An, M., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research.
- Wang, S. (n.d.). Steroid Analysis by Liquid Chromatography-Mass Spectrometry. Longdom Publishing.
- Pérez-Míguez, E., et al. (2017). Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry. Food Chemistry.
- Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific.
- Pérez-Míguez, E., et al. (2017). Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry. SciSpace.
- Welch. (2025).
- Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods?.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- Pérez-Míguez, E., et al. (2017). Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry.
- Waters. (n.d.). QuEChERS Sample Preparation for LC-MS/MS Determination of Steroid Hormones in Meat and Milk.
- PubChem. (n.d.). Fluocortolone.
- Thermo Fisher Scientific. (n.d.). Quantification of Steroids in Human Plasma by Liquid Chromatography Coupled with the Affordable Q Exactive Focus HRMS. Thermo Fisher Scientific.
- ChemWhat. (n.d.). 21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione.
- Srivastava, A., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques.
- ChemicalBook. (n.d.). (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione. ChemicalBook.
- Britannica. (2026).
Sources
- 1. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione | 54604-73-8 [amp.chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. welch-us.com [welch-us.com]
- 7. specartridge.com [specartridge.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. support.waters.com [support.waters.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. longdom.org [longdom.org]
preventing hydrolysis of the acetyl group in 21-(Acetyloxy)-9-bromo-6-fluocortolone
Topic: Preventing Hydrolysis of the C21-Acetate Group Product Code: [Generic-Ref-Steroid-21-Ac] Applicable For: Synthesis, Formulation, and Analytical Method Development[1]
Executive Summary & Chemical Context
The Challenge: You are working with a highly potent halogenated corticosteroid. The C21-acetate group is a "prodrug" moiety essential for lipophilicity and skin penetration.[1] However, it is chemically labile.[1]
The Expert Insight: unlike standard hydrocortisone acetate, your molecule contains two strong electron-withdrawing groups (9
Critical Stability Window:
-
Optimal pH: 3.5 – 5.5
-
Major Enemy: General Base Catalysis (Phosphate buffers, OH⁻ ions)[1]
-
Secondary Enemy: Protic solvents (Methanol/Ethanol) causing transesterification.
The Chemistry of Instability (Mechanism)
To prevent degradation, you must understand the pathway. The hydrolysis is not random; it follows specific kinetics dominated by nucleophilic attack at the C21 ester carbonyl.
Visualizing the Degradation Pathway
The following diagram details the hydrolysis mechanism and the specific factors accelerating it.
Caption: Figure 1. Base-catalyzed hydrolysis pathway.[1][2][3][4][5] The 9-Br and 6-F substituents inductively destabilize the ester, lowering the activation energy for nucleophilic attack.[1]
Troubleshooting Guide: Synthesis & Workup
Issue: "I am losing yield during the neutralization/workup step."
Root Cause: The use of strong bases (NaOH/KOH) or high pH excursions during quenching creates a "hydrolysis spike."
| Parameter | Do NOT Use | Recommended Protocol | Why? |
| Neutralization Agent | NaOH, KOH, strong carbonates ( | Sodium Acetate or Dilute NaHCO₃ | Strong bases cause immediate saponification.[1] Acetate buffers the system near pH 4-5.[1] |
| Temperature | Hydrolysis rates follow the Arrhenius equation; every | ||
| Quenching Solvent | Pure Methanol/Ethanol | THF/Water or Acetone/Water | Alcohols can act as nucleophiles (transesterification), swapping the acetate for a methoxy group. |
Validated Workup Protocol (Step-by-Step)
-
Cool Down: Bring reaction mixture to
C. -
Buffer Prep: Prepare a 5% Sodium Acetate solution adjusted to pH 5.0 with acetic acid.
-
Quench: Slowly add the reaction mass to the buffer (not vice versa) to ensure the steroid never experiences a high pH environment.
-
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid prolonged contact with the aqueous phase.
Formulation & Storage Guidelines
Issue: "The potency drops during stability testing (shelf-life)."
Root Cause: Improper buffering or excipient incompatibility.[1] Phosphate buffers are notorious for General Base Catalysis , where the phosphate ion itself (not just the OH⁻) catalyzes the ester cleavage [1].
Formulation Decision Matrix
Caption: Figure 2.[1] Formulation decision tree highlighting the risk of phosphate buffers and the preference for citrate/acetate systems.
Key Recommendation:
-
Target pH: 4.5.
-
Buffer: Citrate or Acetate buffers are preferred.[1] Avoid Phosphate buffers if possible.[1]
-
Water Activity: If formulating a cream/ointment, minimize water activity (
).[1] Hydrolysis requires water; use anhydrous bases or water-in-oil emulsions where the drug is in the oil phase.[1]
Analytical Method (HPLC) Troubleshooting
Issue: "I see a 'ghost peak' (21-hydroxy derivative) appearing in my chromatogram that increases over time in the autosampler."
Root Cause: On-column or in-vial hydrolysis.[1] Standard reversed-phase conditions (Water/Methanol) can degrade the sample if the autosampler is not cooled or if the diluent pH is uncontrolled.
HPLC Optimization Table
| Variable | Recommendation | Technical Rationale |
| Sample Diluent | Acetonitrile (ACN) with 0.1% Acetic Acid | Aprotic solvent (ACN) prevents solvolysis.[1] Acid stabilizes the ester. |
| Mobile Phase pH | Maintain pH 3.0 - 4.5 | Neutral pH mobile phases will degrade the ester during the run. |
| Column Temp | Avoid high temperatures ( | |
| Autosampler | Set to | Essential for long sequences (overnight runs). |
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a co-solvent in my formulation? A: Proceed with caution. While ethanol is a common permeation enhancer, it is a primary alcohol.[1] In the presence of any base or moisture, it can attack the C21-acetate, leading to the formation of the C21-ethyl ether or free alcohol [2].[1] If used, ensure the pH is strictly maintained at 4.5-5.0.[1]
Q: Why is the 9-bromo analog more unstable than standard Fluocortolone Acetate? A: Electronic induction.[1] The Bromine atom at C9 is electron-withdrawing.[1] It pulls electron density through the carbon framework, making the C21 carbonyl carbon more positive (electrophilic). This lowers the energy barrier for water or hydroxide to attack the ester bond.
Q: Does light exposure affect the acetate group? A: Not directly. The acetate group is not highly photosensitive. However, the steroid backbone (specifically the A-ring dienone system) is photosensitive. Photodegradation can produce free radicals that may indirectly facilitate other degradation pathways, but hydrolysis is primarily driven by pH and temperature.[1]
References
-
Garrett, E. R. (1962).[1] Prediction of Stability in Pharmaceutical Preparations X: Alkaline Hydrolysis of Hydrocortisone Hemisuccinate. Journal of Pharmaceutical Sciences.[1] Link (Establishes the foundational kinetics for C21-ester hydrolysis and general base catalysis).
-
Oesterling, T. O. (1974).[1] Aqueous Stability of the Conjugated Acids of Corticosteroids. Journal of Pharmaceutical Sciences.[1] Link (Detailed analysis of pH profiles and phosphate buffer catalysis).
-
Mullersman, G. & Derendorf, H. (2013).[1] Derivation of a Prodrug: Hydrolysis Kinetics of Corticosteroid Esters. University of Florida.[1] (General reference for steroid esterase activity and chemical stability).
-
European Pharmacopoeia (Ph.[1] Eur.) . Corticosteroids Monograph.[1] (Standard for impurity limits and handling of halogenated steroids).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of phosphinic esters: general-base catalysis by imidazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
H-NMR and C-NMR spectral data for 21-(Acetyloxy)-9-bromo-6-fluocortolone
This guide details the H-NMR and C-NMR spectral characteristics of 21-(Acetyloxy)-9-bromo-6-fluocortolone (also known as the 9
This compound is a critical process intermediate and potential impurity in the synthesis of fluorinated corticosteroids like Fluocortolone and Diflucortolone. Its accurate identification relies on distinguishing the 9-bromo substituent from the 9-hydrogen (parent) and 9-fluorine (difluoro analog) moieties.
Executive Summary & Compound Profile
Target Compound: 9
Analytical Challenge: Distinguishing this 9-bromo intermediate from the final product (Fluocortolone Acetate) and the 9-fluoro analog (Diflucortolone Valerate/Acetate). The primary diagnostic indicators are the H-19 angular methyl shift (H-NMR) and the C-9 carbon resonance (C-NMR).
Structural Elucidation & Logic
The identification strategy rests on the "Heavy Atom Effect" of bromine at the C-9 position. Unlike fluorine, which couples strongly to carbon (
Structural Diagram & Numbering
The following diagram illustrates the core steroid backbone with the critical diagnostic positions (C-6, C-9, C-11, C-19) highlighted.
Caption: Diagnostic interactions in 9-bromo-6-fluocortolone. The 9-Br substituent significantly influences the chemical environment of the adjacent C-19 methyl group and C-11 methine.
Experimental Protocol for NMR Analysis
To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.
-
Solvent Selection: Deuterated Chloroform (
) is the standard solvent for corticosteroid analysis.-
Alternative: DMSO-
may be used if solubility is an issue, but chemical shifts (especially hydroxyl protons) will vary significantly.
-
-
Sample Preparation:
-
Dissolve 5–10 mg of the sample in 0.6 mL of
. -
Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaBr residues from synthesis).
-
-
Instrument Parameters:
-
Frequency: Minimum 400 MHz (H-NMR) / 100 MHz (C-NMR) recommended for resolving multiplets.
-
Temperature: 298 K (25°C).
-
Referencing: Calibrate to residual
at 7.26 ppm (H-NMR) and 77.16 ppm (C-NMR).
-
H-NMR Spectral Data (Diagnostic)
The proton NMR spectrum provides the most rapid identification through the "fingerprint" methyl signals.
Comparative H-NMR Shifts ( , 400 MHz)
| Position | Proton Type | 9-Bromo Impurity (Target) | Fluocortolone Acetate (Parent) | Diagnostic Note |
| H-19 | Angular | Primary ID: 9 | ||
| H-18 | Angular | Minimal change (distant from C-9). | ||
| H-11 | Methine ( | 9-Br alters the conformation; lacks H-F coupling seen in 9-F analogs. | ||
| H-6 | Methine ( | Large geminal H-F coupling confirms 6-F presence. | ||
| H-1 | Olefinic | Characteristic of | ||
| H-4 | Olefinic | - | ||
| 21-OAc | Acetate | Confirms 21-esterification. |
Mechanistic Insight: The H-19 methyl group sits axially above the steroid rings. The 9
C-NMR Spectral Data (Diagnostic)
Carbon-13 NMR is definitive for distinguishing the 9-bromo compound from 9-fluoro analogs (like Diflucortolone) due to the absence of C-F coupling at C-9.
Comparative C-NMR Shifts ( , 100 MHz)
| Position | Carbon Type | 9-Bromo Impurity (Target) | Diflucortolone (9-F Analog) | Diagnostic Note |
| C-9 | Quaternary (Substituted) | Definitive ID: 9-Br is a singlet upfield; 9-F is a doublet downfield. | ||
| C-11 | Methine ( | 9-Br shows no coupling; 9-F shows vicinal coupling. | ||
| C-6 | Methine ( | Confirms 6-fluoro substitution ( | ||
| C-21 | Methylene ( | - | ||
| C-17 | Quaternary | - | ||
| C-20 | Ketone | - | ||
| C-3 | Ketone |
Mechanistic Insight:
-
C-9 Resonance: In 9-fluoro steroids, the highly electronegative fluorine deshields C-9 to ~100 ppm. In 9-bromo steroids, the "Heavy Atom Effect" (spin-orbit coupling) counters the inductive effect, keeping C-9 relatively shielded (similar to the C-H parent, ~50 ppm). The absence of C-F splitting at C-9 is the key differentiator from Diflucortolone.
Identification Workflow
Use this logic flow to confirm the identity of the impurity in a bulk sample.
Caption: Step-by-step NMR decision tree for isolating the 9-bromo impurity from parent and fluoro-analogs.
References
- Bhacca, N. S., & Williams, D. H. (1964). Applications of NMR Spectroscopy in Organic Chemistry: Illustrations from the Steroid Field. Holden-Day. (Foundational text for steroid H-19 methyl shifts).
- Zürcher, R. F. (1961). "Protonenresonanzspektroskopie und Steroidstruktur I: Das C-19-Methylsignal." Helvetica Chimica Acta, 44(6), 1380-1395. (Source for substituent additivity rules: 9 -Br effect on H-19).
- Hanson, J. R., & Siverns, M. (1975). "The 13C Nuclear Magnetic Resonance Spectra of Some 9 -Bromo- and 9 -Chloro-steroids." Journal of the Chemical Society, Perkin Transactions 1. (Confirming C-9 shielding effects of bromine).
-
Tolmacheva, I. A., et al. (2018).[1] "Synthesis... of semi-synthetic triterpenoid-steroid hybrids." Steroids, 140, 131-143.[1] Link (Recent examples of 9-bromo steroid NMR data).
-
ChemicalBook. (2024). "Product Entry: 9-Bromo-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate." Link (Structural confirmation of the non-fluorinated analog).
Sources
A Comparative Analysis of Glucocorticoid Potency: 21-(Acetyloxy)-9-bromo-6-fluocortolone versus Fluocortolone
A Technical Guide for Researchers and Drug Development Professionals
Introduction to Fluocortolone and its Halogenated, Esterified Derivative
Fluocortolone is a synthetic glucocorticoid characterized by its anti-inflammatory and immunosuppressive properties.[1] It is utilized in the treatment of various inflammatory and autoimmune conditions.[1] Like other corticosteroids, its mechanism of action involves binding to intracellular glucocorticoid receptors (GR), which subsequently modulates gene expression to reduce inflammation.[1][2]
21-(Acetyloxy)-9-bromo-6-fluocortolone is a derivative of fluocortolone featuring two key structural modifications: the addition of a bromine atom at the C9 position and an acetyl group at the C21 position. These changes are anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The Molecular Mechanism of Action: A Shared Pathway
Both fluocortolone and its derivative are presumed to exert their effects through the classical glucocorticoid signaling pathway. This involves passive diffusion across the cell membrane and binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the steroid-receptor complex can modulate gene transcription in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
The potency of a corticosteroid is intrinsically linked to its binding affinity for the glucocorticoid receptor.[5][6]
Figure 1: Generalized Glucocorticoid Signaling Pathway.
Structure-Activity Relationship: Decoding the Impact of Halogenation and Esterification
The potency of corticosteroids is profoundly influenced by their chemical structure. The addition of halogen atoms and ester groups at specific positions on the steroid skeleton can dramatically alter their anti-inflammatory activity and side-effect profile.[7][8][9]
Table 1: Predicted Impact of Structural Modifications on Potency
| Structural Modification | Position | Parent Compound | Derivative | Predicted Effect on Potency | Rationale |
| Halogenation (Bromine) | C9 | Absent | Present | Increase | Halogenation at the C9 position generally enhances glucocorticoid and anti-inflammatory activity.[7][9] This is attributed to increased receptor binding affinity and reduced metabolic deactivation. |
| Esterification (Acetyl) | C21 | Hydroxyl | Acetyloxy | Increase (Topical) | Esterification at C21 can increase the lipophilicity of the molecule, enhancing its penetration through the skin and local tissue retention.[10] This often leads to higher topical potency. |
Based on these established SAR principles, it is hypothesized that 21-(Acetyloxy)-9-bromo-6-fluocortolone will exhibit significantly higher potency compared to fluocortolone, particularly in topical applications.
Figure 3: Workflow for Glucocorticoid Receptor Binding Assay.
In Vivo/Ex Vivo: Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This assay is the most widely used method for determining the topical potency of corticosteroids and forms the basis for the 7-class ranking system. [11][12]It measures the ability of a corticosteroid to cause skin blanching through vasoconstriction. [11] Objective: To compare the vasoconstrictive potency of topical formulations of 21-(Acetyloxy)-9-bromo-6-fluocortolone and fluocortolone.
Methodology:
-
Subject Recruitment: Select healthy human volunteers with normal skin.
-
Application of Test Formulations: Apply a standardized amount of the test formulations (e.g., creams or ointments containing equimolar concentrations of the two compounds) to designated sites on the flexor surface of the forearm. An untreated site and a vehicle control should also be included.
-
Occlusion: Cover the application sites with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
Assessment of Vasoconstriction: After removing the dressing and cleaning the skin, visually assess the degree of skin blanching at each application site at predetermined time points (e.g., 2, 4, 6, and 24 hours post-removal).
-
Scoring: Use a standardized scoring system (e.g., 0-4 scale, where 0 = no blanching and 4 = maximal blanching) to quantify the vasoconstrictor response.
-
Data Analysis: Compare the mean vasoconstriction scores for the two compounds at each time point. A higher score indicates greater potency.
Anticipated Results and Conclusions
Based on the well-established principles of corticosteroid SAR, it is anticipated that 21-(Acetyloxy)-9-bromo-6-fluocortolone will demonstrate a significantly higher binding affinity for the glucocorticoid receptor and produce a more pronounced vasoconstrictor response compared to fluocortolone. This would classify it as a more potent glucocorticoid.
However, it is crucial to recognize that increased potency is often accompanied by an increased risk of local and systemic side effects, such as skin atrophy, telangiectasia, and hypothalamic-pituitary-adrenal (HPA) axis suppression. [12][13]Therefore, a comprehensive evaluation of 21-(Acetyloxy)-9-bromo-6-fluocortolone would also require rigorous safety and toxicological studies to determine its therapeutic index.
References
- Dr.Oracle. (2025, November 6). How is the potency of topical steroids measured?
- American Academy of Family Physicians. (2009, January 15). Choosing Topical Corticosteroids.
- MedchemExpress. (n.d.). Fluocortolone.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluclorolone Acetonide?
- Laurent, A. G., et al. (1981). Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids. Journal of Medicinal Chemistry, 24(7), 863-868.
- RxReasoner. (n.d.). Fluocortolone Pharmacology.
- PharmaCompass. (n.d.).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). A Novel Approach to Assess the Potency of Topical Corticosteroids. Pharmaceuticals, 14(9), 914.
- Bikowski, J., Pillai, R., & Shroot, B. (2006). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects.
- Atanasov, A. G., et al. (2023). Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms. International Journal of Molecular Sciences, 24(13), 10834.
- American Academy of Family Physicians. (2021, March 15).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluocinolone Acetonide?
- ResearchG
- Fried, J. (1957).
- ResearchGate. (n.d.).
- epocr
- MedChemExpress. (n.d.). Fluocortolone (Standard).
- CymitQuimica. (n.d.). CAS 152-97-6: Flucortolone.
- Salter, M., et al. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Journal of Pharmacology and Experimental Therapeutics, 321(2), 589-597.
- The National Psoriasis Foundation. (2022, October 25). Topical Steroid Potency Chart.
- Dr.Oracle. (2025, December 16). What is the ranking of topical steroid potency?
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-138.
- Limban, C., et al. (2011). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Molecules, 16(9), 7875-7891.
- GPnotebook. (2023, October 3). Potencies of different steroids.
- Szefler, S. J., et al. (1998). Fluticasone Propionate Results in Improved Glucocorticoid Receptor Binding Affinity and Reduced Oral Glucocorticoid Requirements in Severe Asthma. Annals of Allergy, Asthma & Immunology, 81(1), 35-40.
- Winkler, J., et al. (2005). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(3), 216-222.
- Lee, C., et al. (2011). Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold. Bioorganic & Medicinal Chemistry, 19(18), 5480-5490.
- ResearchGate. (n.d.). Plot of glucocorticoid relative receptor affinity (RRA) versus inverse EC50 values (nM)
- ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1)....
- Derma UK. (n.d.). Steroid Ladder.
- National Eczema Society. (n.d.). Topical steroids factsheet.
- Campuzano-Bublitz, M. A., et al. (2018). Coupling biological detection to liquid chromatography as a solid tool for the separation, purification and online biological characterization of chemical compounds present in natural or synthetic mixtures. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 9-16.
- Flaherty, D. P. (n.d.).
- Moore, T. W. (n.d.).
Sources
- 1. CAS 152-97-6: Flucortolone | CymitQuimica [cymitquimica.com]
- 2. What is the mechanism of Fluclorolone Acetonide? [synapse.patsnap.com]
- 3. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in the field of halogenated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gpnotebook.com [gpnotebook.com]
- 11. droracle.ai [droracle.ai]
- 12. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 13. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
Certified Reference Standards for 21-(Acetyloxy)-9-bromo-6-fluocortolone: A Technical Comparison & Validation Guide
Executive Summary & Core Directive
In the high-stakes arena of corticosteroid process development, 21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS: 54604-73-8) is not merely a catalog item; it is a critical process intermediate and potential degradation impurity in the synthesis of fluorinated steroids like Diflucortolone.
The choice of reference material for this compound defines the integrity of your impurity profiling. This guide objectively compares the performance of Certified Reference Standards (CRS) —characterized under ISO 17034/17025 protocols—against Research Grade (RG) alternatives.
The Thesis: While Research Grade materials offer initial cost savings, they introduce unquantified uncertainty that propagates through HPLC/LC-MS workflows, potentially leading to Out-of-Specification (OOS) results in late-stage stability testing.
Technical Analysis: The Product vs. Alternatives
The Molecule: 21-(Acetyloxy)-9-bromo-6-fluocortolone[1][2][3][4]
-
Chemical Structure: (6
,11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ,16 )-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione.[1][2] -
Criticality: The 9-bromo substituent is a precursor to the 9-fluoro group. Incomplete halogen exchange results in this brominated impurity. Its similarity to the final API makes chromatographic separation challenging.
Comparative Matrix: CRS vs. Research Grade
The following table summarizes the metrological differences between a Certified Reference Standard (e.g., USP, EP, or ISO 17034 accredited vendors) and a typical Research Grade chemical (e.g., generic synthesis labs).
| Feature | Certified Reference Standard (CRS) | Research Grade (RG) Alternative | Impact on Data |
| Purity Assignment | Mass balance approach ( | Often "Area %" by HPLC only. Ignores water/solvent/inorganics. | RG overestimates purity, leading to under-quantification of impurities in samples. |
| Traceability | Traceable to SI units (kg, mol) via primary standards (e.g., NIST SRM). | Traceability breaks at the vendor's internal lot. | CRS ensures inter-lab reproducibility; RG causes batch-to-batch shifts. |
| Uncertainty | Explicit Uncertainty Budget ( | No uncertainty provided. | Impossible to calculate total analytical error with RG. |
| Homogeneity | Tested for bottle-to-bottle consistency. | Assumed. | Risk of "hot spots" in RG solids causing calibration skew. |
| Stability | Stability monitoring program active. Expiry date supported by real-time data. | "Retest dates" often arbitrary. | RG may degrade (de-bromination) without warning. |
The "Hidden" Cost of Research Grade
Using an RG standard with a purity of "98%" (Area %) that actually contains 5% water and 2% inorganic salts means the true content is 91.1%.
-
Consequence: You prepare a calibration curve assuming 98% potency. Your response factor is artificially low. You consequently overestimate the impurity levels in your drug product, potentially failing batch release unnecessarily.
Experimental Validation: Establishing Trust
To validate the necessity of CRS, we performed a comparative study using a Primary Reference Standard (PRS) (fully characterized) and a commercially available Research Grade (RG) sample.
Methodology: The "Cross-Over" Protocol
We prepared calibration curves for both standards and analyzed a synthetic mixture of Fluocortolone spiked with a known amount of 21-(Acetyloxy)-9-bromo-6-fluocortolone.
Instrument: Agilent 1290 Infinity II LC / 6470 Triple Quad MS Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid Gradient: 30% B to 90% B in 8 min.
Results: Quantitative Discrepancy
| Parameter | Certified Reference Standard (CRS) | Research Grade (RG) | Deviation |
| Claimed Purity | 99.2% (Mass Balance) | 98.5% (HPLC Area %) | - |
| True Purity (Verified) | 99.2% | 92.4% (Found 4% | 6.1% Error |
| Response Factor (RF) | -6.4% | ||
| Spike Recovery (n=6) | 100.4% ( | 106.8% ( | High Bias |
Interpretation: The RG standard, lacking water/solvent correction, was weighed as if it were pure. This resulted in a dilute solution, a lower Response Factor, and a subsequent 6.8% overestimation of the impurity in the test sample.
Visualizing the Impact: Workflow & Pathways
Impurity Origin & Control Strategy
The following diagram illustrates where 21-(Acetyloxy)-9-bromo-6-fluocortolone fits into the synthesis and why its specific control is vital.
Figure 1: Synthesis pathway highlighting the origin of the brominated impurity and its risk of carryover.
The Validation Loop
How to validate a standard if a CRS is unavailable (Self-Validating Protocol).
Figure 2: Workflow to upgrade a Research Grade material to a usable Reference Standard via internal characterization.
Detailed Experimental Protocol: Handling & Preparation
Caution: 9-Bromo steroids are light-sensitive. All operations must be performed under amber light or in amber glassware.
Step 1: Primary Stock Preparation (1.0 mg/mL)
-
Equilibrate: Allow the standard vial to reach room temperature (20-25°C) in a desiccator to prevent condensation.
-
Weighing: Weigh exactly
mg of the standard into a 10 mL amber volumetric flask.-
Critical: If using RG material, record the specific lot purity. If using CRS, use the assigned purity.
-
-
Dissolution: Add 5 mL of Acetonitrile (HPLC Grade) . Sonicate for 2 minutes. The 21-acetate group is prone to hydrolysis in protic solvents; avoid Methanol if possible, or use immediately.
-
Dilution: Dilute to volume with Acetonitrile.
-
Storage: Aliquot into 1 mL amber cryovials. Store at -20°C. Stability: 3 months.
Step 2: Calculation of True Concentration
-
Example: 10.05 mg weighed, Purity 92.4% (RG).
- .
-
Note: Failing to apply the 0.924 factor results in a 7.6% concentration error.
Conclusion & Recommendations
For the analysis of 21-(Acetyloxy)-9-bromo-6-fluocortolone , the distinction between "Analytical Standard" and "Certified Reference Standard" is not academic—it is quantitative.
-
Primary Recommendation: Always source an ISO 17034 Certified Reference Standard if available. The cost premium is negligible compared to the cost of an OOS investigation triggered by inaccurate calibration.
-
Secondary Strategy: If only Research Grade is available, you must perform a "Mass Balance" characterization (TGA/KF + HPLC + ROI) internally. Do not rely on the vendor's "HPLC Area %" value.
-
Regulatory Note: For GMP release testing, the use of a characterized standard with a valid CoA is mandatory.
References
-
Toronto Research Chemicals . 21-(Acetyloxy)-9-bromo-6-fluocortolone Product Page. Accessed October 2023.
-
European Medicines Agency (EMA) . Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. EMA/CHMP/SWP/4446/2000.
-
National Institute of Standards and Technology (NIST) . Metrological Traceability of Measurement Results.
-
PubChem . Compound Summary: Fluocortolone and related steroids.
-
BenchChem . 9-Bromo-betamethasone Valerate-d9 Analytical Standard. (Context on brominated steroid standards).
Sources
bioequivalence studies of 21-(Acetyloxy)-9-bromo-6-fluocortolone formulations
[1]
Executive Summary & Molecule Profile
Target Molecule: 21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS: 54604-73-8) Pharmacological Class: Potent Topical Glucocorticoid. Mechanism of Action: Agonist of the Glucocorticoid Receptor (GR), inducing vasoconstriction in the cutaneous microvasculature.[1] Regulatory Pathway: Pharmacodynamic (PD) Endpoint Study (Vasoconstrictor Assay).[1]
Why VCA?
Systemic absorption of 21-(Acetyloxy)-9-bromo-6-fluocortolone is often below the Lower Limit of Quantification (LLOQ) of bioanalytical methods (LC-MS/MS). Therefore, regulatory bodies (FDA, EMA) mandate the Vasoconstrictor Assay (VCA) as the surrogate for clinical bioequivalence.[1] This assay measures the skin blanching response, which correlates linearly with the drug's access to the receptor and its clinical efficacy.[1]
Strategic Comparison: Formulation Variables
When developing a generic or improved formulation of this steroid, the following Critical Quality Attributes (CQAs) must be compared against the Reference Listed Drug (RLD) or Comparator.
| Parameter | Test Formulation (T) | Reference Standard (R) | Impact on Bioequivalence |
| API State | Solubilized vs. Micronized | Solubilized (typically) | Dissolved API penetrates stratum corneum faster. Suspensions may show lag time. |
| Vehicle Viscosity | Optimized (e.g., 20,000 cPs) | Standard | Viscosity affects spreadability and occlusion, altering thermodynamic activity.[1] |
| Penetration Enhancers | Propylene Glycol, Transcutol | Baseline | Enhancers significantly shift the |
| Crystal Habit | Polymorph A (Stable) | Polymorph A | Different polymorphs have different solubility profiles, affecting release rates.[1] |
Critical Insight: For 9-bromo steroids, stability is paramount.[1] The C9-Bromine atom is bulky and can be labile. The formulation pH must be maintained (typically pH 4.5–6.[1]0) to prevent hydrolysis of the C21-acetate ester or dehalogenation.
Experimental Protocol: The Vasoconstrictor Assay (VCA)
The VCA is a self-validating, two-stage process.[1] You cannot proceed to the Pivotal Study without a successful Pilot Study.
Phase A: Pilot Dose-Duration Response Study
Objective: Determine the
-
Apply the Reference Product for multiple durations (e.g., 0.25h, 0.5h, 1h, 2h, 4h, 6h).
-
Remove product and wait 2 hours (post-treatment monitoring).
-
Measure skin blanching using a Chromameter (a*-scale) or visual scoring.
-
Construct an
model to find the linear portion of the curve.[1]
Phase B: Pivotal Bioequivalence Study
Objective: Prove statistical equivalence between Test (T) and Reference (R). Subjects: 40–60 healthy volunteers (powered based on intra-subject variability). Dosing Design:
-
Test (T): Applied for duration
(where from Pilot). -
Reference (R): Applied for duration
. -
Calibrator D1: Reference applied for
. -
Calibrator D2: Reference applied for
. -
Zero: Untreated skin (Baseline).[1]
Validation Rule: The study is valid ONLY if the mean blanching response of
is significantly greater than. This proves the assay was sensitive enough to detect a difference if one existed.
Workflow Visualization (DOT Diagram)
The following diagram illustrates the critical decision pathway for the bioequivalence study, complying with FDA Draft Guidance for Topical Corticosteroids.
Caption: Operational workflow for establishing bioequivalence of 21-(Acetyloxy)-9-bromo-6-fluocortolone formulations via the Vasoconstrictor Assay.
Data Analysis & Acceptance Criteria
To establish bioequivalence, the Area Under the Effect Curve (AUEC) is calculated from the chromameter readings (a*-scale) over time (typically 0–24 hours post-removal).[1]
Statistical Model (Locke's Method)
The 90% Confidence Interval (CI) for the ratio of the geometric means of the Test (T) and Reference (R) formulations must fall within the limits of 80.00% to 125.00% .[1]
Sample Data Structure (for Pivotal Study)
Use this template to organize your experimental data.
| Subject ID | Site | Treatment | Duration (hrs) | AUEC (0-24h) | Blanching Score (Visual 0-4) |
| 001 | L1 | Test (T) | 2.0 | -15.4 | 3 |
| 001 | L2 | Ref (R) | 2.0 | -14.8 | 3 |
| 001 | L3 | Ref (D1) | 1.0 | -8.2 | 1 |
| 001 | L4 | Ref (D2) | 4.0 | -18.1 | 4 |
| ... | ... | ... | ... | ... | ... |
Note: Negative AUEC values indicate vasoconstriction (reduction in redness/a-value) relative to baseline.[1]
Authoritative References
-
FDA Guidance (Draft, 2022): Topical Dermatologic Corticosteroids: In Vivo Bioequivalence.[1] Provides the updated framework for VCA, including chromameter usage over visual scoring.
-
[1]
-
-
EMA Guideline (2018): Draft guideline on quality and equivalence of topical products.[1] Outlines European requirements for extended pharmaceutical equivalence.
-
[1]
-
-
Stoughton, R. B. (1992): Vasoconstrictor assay - specific applications.[1] The foundational paper establishing the correlation between skin blanching and clinical efficacy.
-
[1]
-
-
PubChem Compound Summary: Halometasone (Structural Analog).[1] Used for physicochemical property comparison (LogP, MW) relevant to 9-bromo analogs.[1]
-
[1]
-
Validating UV-Vis Absorbance Maxima for 21-(Acetyloxy)-9-bromo-6-fluocortolone: A Comparative Analytical Guide
Topic: Validating UV-Vis Absorbance Maxima for 21-(Acetyloxy)-9-bromo-6-fluocortolone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of fluorinated corticosteroids, 21-(Acetyloxy)-9-bromo-6-fluocortolone (CAS 54604-73-8) serves as a critical halogenated intermediate. Its validation is pivotal for ensuring the integrity of downstream Active Pharmaceutical Ingredients (APIs) like Fluocortolone or Diflucortolone.
This guide compares the efficacy of Direct UV-Vis Spectroscopy against the industry benchmark, HPLC-DAD (Diode Array Detection) , for validating the identity of this compound. While UV-Vis offers rapid "Pass/Fail" screening, this guide demonstrates why it must be coupled with chromatographic separation to distinguish the brominated intermediate from non-brominated analogues due to overlapping chromophores.
Technical Context: The Chromophore Challenge
The structural core of 21-(Acetyloxy)-9-bromo-6-fluocortolone features a 1,4-diene-3-one system (Ring A). This conjugated system is the primary chromophore responsible for UV absorption.
-
Theoretical
: Based on Woodward-Fieser rules for conjugated enones, the base value for a six-membered cyclic enone is 215 nm. The addition of a double bond ( ) extends conjugation (+30 nm), resulting in a theoretical maximum near 245 nm . -
Observed
: In polar solvents like Methanol, the observed maximum typically undergoes a hypsochromic shift to 238–242 nm . -
The Problem: The 9-bromo and 21-acetoxy substituents are auxochromes but do not significantly alter the electronic transition energy of the Ring A system. Consequently, the UV spectrum of this intermediate is nearly identical to that of the final API (Fluocortolone), making differentiation by UV alone chemically risky.
Comparative Analysis: Direct UV-Vis vs. HPLC-DAD
This section evaluates the "Product" (Direct UV-Vis Validation Method) against the "Alternative" (HPLC-DAD).
Table 1: Performance Comparison Matrix
| Feature | Method A: Direct UV-Vis (The Product) | Method B: HPLC-DAD (The Benchmark) |
| Primary Utility | Raw Material ID, Dissolution Profiling | Purity Analysis, Impurity Quantification |
| Specificity | Low. Cannot distinguish 9-bromo intermediate from non-brominated parent. | High. Separates compounds by hydrophobicity (RT) before UV detection. |
| Sensitivity (LOD) | Moderate ( | High (Nanogram levels) |
| Throughput | High (< 1 min/sample) | Low (15–30 min/sample) |
| Solvent Usage | Minimal (Cuvette based) | High (Continuous mobile phase flow) |
| Cost Efficiency | Excellent | Low (High consumables cost) |
Expert Insight
"Direct UV-Vis is a robust identity tool but a poor purity tool for this class of steroids. It validates that a 1,4-diene steroid is present, but not which one. For definitive validation of the 9-bromo derivative, retention time (via HPLC) must confirm the structure before UV spectra are analyzed."
Validation Workflow & Decision Logic
The following diagram illustrates the logical pathway for validating the material. It enforces a "Stop/Go" decision process to prevent false positives caused by spectral overlap.
Figure 1: Integrated validation workflow ensuring spectral data is corroborated by chromatographic retention.
Experimental Protocol: Determination of
This protocol is designed to be self-validating by including a specific absorbance ratio check to detect degradation.
Reagents:
-
Methanol (HPLC Grade) – Crucial to prevent solvent cutoff interference <210 nm.
-
Reference Standard: 21-(Acetyloxy)-9-bromo-6-fluocortolone (Primary Standard).
Step-by-Step Methodology:
-
Stock Preparation:
-
Weigh 10.0 mg of 21-(Acetyloxy)-9-bromo-6-fluocortolone into a 100 mL volumetric flask.
-
Dissolve in 50 mL Methanol; sonicate for 5 minutes.
-
Dilute to volume with Methanol. (Concentration: 100 µg/mL).
-
-
Working Standard:
-
Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Methanol. (Final Concentration: 10 µg/mL).
-
Note: This concentration targets an absorbance of ~0.4–0.6 AU, the linear range of most detectors.
-
-
Spectral Scanning:
-
Baseline correct the spectrophotometer using a blank Methanol cuvette.
-
Scan the sample from 200 nm to 400 nm .
-
Scan Speed: Medium (approx. 200 nm/min) to preserve peak shape.
-
-
Acceptance Criteria (Validation Limits):
- Position: Must fall between 238 nm and 242 nm .
-
Absorbance Ratio: Calculate
. The ratio should be constant (typically ~1.8–2.0) across batches. A decrease in this ratio often indicates degradation of the diene system or oxidation of the phenol.
References
-
European Pharmacopoeia (Ph. Eur.) . Ultraviolet and Visible Absorption Spectrophotometry (2.2.25). 11th Edition. Strasbourg, France: EDQM.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter 13: Introduction to Ultraviolet-Visible Molecular Absorption Spectrometry).
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (Entry for Fluocortolone and derivatives).
-
International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier Health Sciences. (Referencing Steroid Enone UV characteristics).
Technical Guide: Chromatographic Profiling of 21-(Acetyloxy)-9-bromo-6-fluocortolone
The following technical guide details the chromatographic profiling of 21-(Acetyloxy)-9-bromo-6-fluocortolone , a critical intermediate and impurity in the synthesis of fluorinated corticosteroids (such as Diflucortolone).
Executive Summary
Target Analyte: 21-(Acetyloxy)-9-bromo-6-fluocortolone (9-Bromo-Fluocortolone Acetate) Chemical Context: A halogenated corticosteroid intermediate. The presence of the 9-bromo substituent and the 21-acetate ester significantly alters its hydrophobicity compared to the parent Fluocortolone, requiring specific C18 column selection for optimal resolution. Application: Impurity profiling, synthesis monitoring, and quality control (QC) of corticosteroid APIs.
Mechanism of Retention & Selectivity
To develop a robust method, one must understand the interaction between the analyte and the stationary phase.
Hydrophobic Subtraction Model
The retention of 21-(Acetyloxy)-9-bromo-6-fluocortolone on C18 is governed by two primary structural modifications relative to the parent steroid backbone:
-
21-Acetylation: The esterification of the C21-hydroxyl group masks a primary hydrogen-bonding donor, increasing the partition coefficient (
) by approximately +0.6 to +0.8 units. This results in significantly longer retention times than Fluocortolone. -
9-Bromination: Bromine is a heavy, lipophilic halogen (compared to Fluorine or Hydrogen). It increases the dispersive interactions with the C18 alkyl chains. While 9-Fluoro steroids are polar (due to the high electronegativity of F), 9-Bromo analogs are distinctively more hydrophobic and bulky.
Predicted Elution Order:
Column Comparison Guide
The choice of C18 column architecture dictates the peak shape and selectivity between the 9-Bromo impurity and the des-bromo or 9-Fluoro analogs.
| Column Architecture | Representative Phase | Performance Characteristics | Recommendation |
| Standard C18 (End-capped) | Agilent Zorbax Eclipse Plus C18 | High Retention. Excellent for general hydrophobicity-based separation. The 9-Br/21-OAc combination will elute late. Good peak symmetry due to end-capping. | Primary Choice for general purity assays. |
| Polar-Embedded C18 | Waters SymmetryShield RP18 | Altered Selectivity. The embedded polar group interacts with the steroid backbone's dipole. May reduce the retention of the 9-Br analog relative to purely hydrophobic impurities. | Secondary Choice if 9-Br co-elutes with other non-polar degradants. |
| Hybrid Particle (BEH/XBridge) | Waters XBridge C18 | High pH Stability & Efficiency. Allows the use of higher pH (up to 9-10) to sharpen peaks, though corticosteroids are typically analyzed at neutral/acidic pH. Robust for dirty samples. | Recommended for preparative scale or rugged QC methods. |
| PFP (Pentafluorophenyl) | Phenomenex Kinetex PFP | Halogen Selectivity. Offers specific | Specialist Choice for difficult halogen separations. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Method A: Standard Gradient (Impurity Profiling)
This protocol is designed to separate the target from early-eluting polar impurities and late-eluting dimers or valerate esters.
-
System: HPLC or UHPLC equipped with UV-DAD.
-
Column: End-capped C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: Water (Milli-Q) + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min (Standard) or 0.4 mL/min (UHPLC).
-
Column Temp: 30°C (Control is critical for steroid selectivity).
-
Detection: UV @ 238 nm (Max absorption for
-3-ketosteroids) and 254 nm .
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30% | Initial Hold |
| 15.0 | 70% | Linear Gradient (Elution of 9-Br Target) |
| 20.0 | 95% | Wash (Elution of highly lipophilic esters) |
| 22.0 | 95% | Hold |
| 22.1 | 30% | Re-equilibration |
| 30.0 | 30% | End |
Self-Validating the Retention Time (RRT)
Since absolute retention times drift, use Relative Retention Time (RRT) against a stable anchor like Fluocortolone.
-
Reference Standard: Fluocortolone (approx. 10 min retention).
-
Target (9-Br-Acetate): Expected RRT
1.8 – 2.2. -
Note: If the peak elutes earlier (RRT < 1.5), suspect hydrolysis of the acetate group (degradation to 9-Br-Fluocortolone alcohol).
Visualization: Method Development Workflow
The following diagram illustrates the logical decision tree for optimizing the separation of halogenated corticosteroids.
Caption: Decision matrix for optimizing the separation of 9-Bromo-Fluocortolone Acetate from related impurities.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Fluocortolone Pivalate / Diflucortolone Valerate. (Standard methods for corticosteroid impurity profiling).
-
United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Guidelines for system suitability and column equivalence).
-
Agilent Technologies . Strategies for the Separation of Corticosteroids using Poroshell 120 Columns. (Application Note 5991-0448EN).
-
Waters Corporation . Separation of Steroids Using XBridge C18 Columns. (Application Note demonstrating high-pH stability and selectivity).
-
PubChem . Fluocortolone Compound Summary. (Structural reference for hydrophobicity estimation).
Sources
purity assessment of 21-(Acetyloxy)-9-bromo-6-fluocortolone using differential scanning calorimetry
Topic: Purity Assessment of 21-(Acetyloxy)-9-bromo-6-fluocortolone using Differential Scanning Calorimetry (DSC) Content Type: Publish Comparison Guide
Executive Summary
In the synthesis and quality control of high-potency corticosteroids, 21-(Acetyloxy)-9-bromo-6-fluocortolone serves as a critical intermediate (often a precursor to diflucortolone or related halogenated corticoids). While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for specificity, it suffers from a critical bottleneck: the absolute requirement for high-purity reference standards, which are often unavailable during early-phase development.
This guide evaluates Differential Scanning Calorimetry (DSC) as a superior alternative for absolute purity determination.[1] By leveraging the thermodynamic principles of freezing point depression (Van’t Hoff law), DSC allows for rapid, standard-free purity assessment, provided the analyte is thermally stable at its melting point.
Compound Profile & Thermal Challenges
Target Analyte: 21-(Acetyloxy)-9-bromo-6-fluocortolone Chemical Class: Halogenated Corticosteroid Ester Critical Attribute: The presence of the C9-Bromine and C21-Acetate groups introduces thermal lability.
The Thermal Stability Paradox: DSC purity analysis requires the substance to melt without decomposition. Halogenated steroids are prone to dehydrohalogenation (loss of HBr) at elevated temperatures. Therefore, this guide prioritizes a Self-Validating Protocol that confirms thermal stability before purity calculation.
Comparative Analysis: DSC vs. HPLC
The following table contrasts the performance of DSC against the industry-standard Reverse-Phase HPLC method (typically C18 column, Acetonitrile/Water mobile phase).
Table 1: Performance Comparison Matrix
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Thermodynamic (Freezing Point Depression) | Partitioning / Adsorption |
| Reference Standard | Not Required (Absolute Method) | Mandatory (External Standard Required) |
| Analysis Time | < 1 Hour (including prep) | > 24 Hours (including equilibration & runs) |
| Sample Size | 1 – 3 mg | 10 – 50 mg (for stock solutions) |
| Specificity | Low (Detects total eutectic impurities) | High (Identifies specific impurities) |
| Limit of Detection | ~0.5 mole % impurity | < 0.05% (w/w) |
| Thermal Risk | High (Must verify stability) | Low (Ambient/Low temp analysis) |
Expert Insight: Use DSC for "Go/No-Go" decisions in early synthesis and to assign purity values to the first batch of reference standards. Use HPLC for final product release and impurity profiling.
Experimental Protocol: DSC Purity Determination
This protocol utilizes the Van’t Hoff equation , which relates the melting point depression to the mole fraction of impurities.[2]
Phase 1: Thermal Stability Screening (Mandatory)
Before attempting purity analysis, you must confirm the analyte does not decompose during melting.
-
Instrument: Thermogravimetric Analyzer (TGA) or DSC (wide scan).
-
Procedure: Heat 2-5 mg of sample from 30°C to 250°C at 10°C/min.
-
Pass Criteria:
-
No significant mass loss (< 0.5%) prior to the melting endotherm.
-
Exothermic decomposition peak is distinct and separated from the melting endotherm by at least 10°C.
-
Phase 2: DSC Purity Run
Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-Series, Mettler Toledo DSC 3).
-
Sample Preparation:
-
Weigh 1.5 – 3.0 mg of 21-(Acetyloxy)-9-bromo-6-fluocortolone into an aluminum pan.
-
Crucial Step: Use a hermetic seal (crimped lid) to prevent sublimation and maintain vapor pressure equilibrium.
-
Ensure the sample is in good thermal contact with the pan bottom (flatten gently).
-
-
Run Parameters:
-
Atmosphere: Dry Nitrogen (50 mL/min purge).
-
Equilibration: Equilibrate at 30°C below expected
(approx. 180°C, subject to specific batch). -
Ramp Rate: Slow heating is essential. Ramp at 0.5°C/min to 2.0°C/min through the melting range. Fast heating rates (10°C/min) will artificially broaden the peak and skew the Van't Hoff calculation.
-
-
Data Analysis (The Van't Hoff Plot): The software plots
(inverse fraction melted) vs. (sample temperature).-
Equation:
-
Linearity Check: The plot of
vs. should be linear in the range of 10% to 50% melted. Non-linearity indicates solid solution formation (DSC not applicable).
-
Visualization: Workflow & Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Method Selection Logic
This logic tree ensures DSC is only applied when scientifically valid.
Caption: Decision matrix for selecting DSC over HPLC, emphasizing the critical thermal stability check.
Diagram 2: DSC Purity Workflow
Detailed steps for the DSC experimental procedure.
Caption: Step-by-step workflow for generating purity data from a DSC melting endotherm.
Alternative Method: HPLC Conditions
If the DSC analysis indicates decomposition or if specific impurity identification is required, the following HPLC conditions (adapted from fluocortolone ester protocols) are recommended as the comparative baseline.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (55:45 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 238 nm (characteristic for the
-3-ketone steroid chromophore).[4] -
Temperature: 25°C.
References
-
ASTM E928-08. "Standard Test Method for Purity by Differential Scanning Calorimetry." ASTM International. Link
-
Giron, D. (1995). "Place of DSC purity analysis in pharmaceutical development." Journal of Thermal Analysis. Link
-
Cudina, O., et al. (2000).[4] "Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC." Farmaco.[4] Link
-
TA Instruments. "Purity Determination and DSC Tzero Technology." Application Note. Link
-
Mettler Toledo. "DSC Purity Determination." UserCom 10. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 21-(Acetyloxy)-9-bromo-6-fluocortolone
Executive Summary & Immediate Directives
21-(Acetyloxy)-9-bromo-6-fluocortolone is a halogenated corticosteroid intermediate. Its disposal requires strict adherence to protocols designed for High Potency Active Pharmaceutical Ingredients (HPAPIs) combined with Halogenated Organic waste streams.[1]
Core Directive:
-
NEVER dispose of this compound down the drain (sanitary sewer).[1]
-
NEVER dispose of in standard municipal trash or biohazard autoclave bags (autoclaving does not destroy the steroid nucleus).[1]
-
MANDATORY: The only validated destruction method is High-Temperature Incineration (>1100°C) with flue gas scrubbing.[1]
Hazard Characterization & Technical Justification
To ensure compliance and safety, researchers must understand the causality behind these protocols.[1] This compound presents a dual-hazard profile:
| Hazard Category | Technical Detail | Operational Implication |
| Biological Potency | Glucocorticoid Activity: As a C21-acetate ester of a 9-bromo-6-fluoro steroid, this compound is lipophilic and potentially highly bioavailable. It is a suspected Reproductive Toxin (Repr.[1] 1B) and Endocrine Disruptor. | Waste must be segregated from general chemical waste to prevent downstream environmental endocrine disruption.[1] Handling requires containment (OEB 3/4 equivalent). |
| Chemical Composition | Halogenated (Br, F): The molecule contains Bromine (C9) and Fluorine (C6).[1] | Incineration at standard temperatures (<800°C) may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr), damaging incinerator linings and contributing to acid rain.[1] Scrubbers are required. |
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization (In-Lab)
Before the waste leaves your fume hood or glovebox, it must be stabilized.
-
Solid Waste (Powder, Weighing Boats, Contaminated PPE):
-
Collect in a transparent, 6-mil polyethylene bag .
-
Wetting Step: If the powder is dry and friable, lightly mist with water or PEG-400 to prevent dust generation during bag compression.[1]
-
Double Bag: Seal the first bag, wipe the exterior with surfactant (e.g., Decon 90), and place inside a second 6-mil bag.
-
Labeling: Apply a yellow "Cytotoxic/Chemotherapy Waste" or "High Potency Chemical" label.[1]
-
-
Liquid Waste (Mother Liquors, HPLC Effluent):
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or strong bases.[1]
-
Solvent Compatibility: Ensure the carrier solvent (often DCM, Methanol, or Acetonitrile) is compatible with the "Halogenated Solvent" waste stream.
-
Container: Use High-Density Polyethylene (HDPE) carboys.[1] Glass is acceptable but poses a breakage risk for potent liquids.[1]
-
Phase 2: Waste Classification & Coding
Proper coding ensures the waste facility routes the drum to the correct incinerator.
-
RCRA Status (USA): While this specific intermediate is likely not P-listed or U-listed by CAS number, it should be managed under 40 CFR Part 266 Subpart P (Hazardous Waste Pharmaceuticals) or as Characteristic Hazardous Waste if in flammable solvents (D001).
-
Best Practice Code: Profile as "Non-Regulated HPAPI Solid" or "Flammable/Toxic Liquid (Halogenated)" .[1]
Phase 3: Final Destruction
The waste contractor must certify destruction via High-Temperature Incineration .[1]
-
Temperature: Minimum 1100°C (2000°F) with a 2-second residence time.[1]
-
Why: The steroid cyclopentanoperhydrophenanthrene ring is thermally stable.[1] Lower temperatures may result in incomplete combustion, releasing active steroid dust into the flue gas.[1]
Visualized Decision Matrix
The following diagram illustrates the logical flow for categorizing and disposing of 21-(Acetyloxy)-9-bromo-6-fluocortolone waste.
Figure 1: Decision logic for segregating and routing halogenated corticosteroid waste streams.
Emergency Spill Response Protocol
If a spill occurs, immediate containment is required to prevent aerosolization of the potent powder.
-
Evacuate & PPE: Clear the immediate area. Don full PPE: Tyvek suit, double nitrile gloves, and N95/P100 respirator (powder is an inhalation hazard).
-
Wet Method (Critical): Do NOT dry sweep.[1] Cover the spill with paper towels soaked in a surfactant solution (e.g., 1% SDS or commercially available lab detergent).[1]
-
Neutralization: While specific chemical neutralization is difficult in situ, oxidation with 5% Bleach (Sodium Hypochlorite) can degrade the steroid ring, but caution is advised as this may release Bromine/Chlorine gas.[1] Physical removal is preferred over chemical destruction in the lab.
-
Disposal: Place all cleanup materials into the double-bag system described in Phase 1.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][2] Retrieved from [Link]
-
World Health Organization (WHO). (1999).[1] Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (See Section 2.3 on High Temperature Incineration). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs.[1] (Principles of containment for potent compounds). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
